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Foundational

Unveiling the Pharmacological Landscape of 3-Methylbenzofuran-7-amine Derivatives: Mechanisms, Efficacy, and Experimental Paradigms

Prepared by: Senior Application Scientist, Discovery Pharmacology Target Audience: Medicinal Chemists, Discovery Biologists, and Preclinical Drug Development Professionals Executive Summary The benzofuran scaffold has lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Pharmacology Target Audience: Medicinal Chemists, Discovery Biologists, and Preclinical Drug Development Professionals

Executive Summary

The benzofuran scaffold has long been recognized as a "privileged structure" in medicinal chemistry, offering a versatile foundation for the design of diverse therapeutic agents. Recent structural optimizations have highlighted 3-methylbenzofuran-7-amine derivatives and their structural analogs as highly potent, multi-targeted anticancer agents. By strategically positioning a methyl group at the C3 position and an amine (or functionalized amine) at the C7 position, researchers have unlocked a dual-modality mechanism of action: potent inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR[1][2], coupled with high-affinity binding to the colchicine domain of tubulin[3].

This whitepaper synthesizes current empirical data, elucidates the causality behind their molecular mechanisms, and provides self-validating experimental workflows for the rigorous preclinical evaluation of these compounds.

Core Mechanisms of Action: The Molecular Modalities

As application scientists, we must look beyond phenotypic cytotoxicity and understand the thermodynamic and structural drivers of a compound's efficacy. 3-Methylbenzofuran-7-amine derivatives operate via two distinct, yet synergistic, pharmacological pathways.

Modality A: Tubulin Polymerization Inhibition via the Colchicine Domain

Microtubule-targeting agents (MTAs) are cornerstones of oncology. Benzofuran-7-amine derivatives exhibit exceptional affinity for the colchicine binding site located at the interface of the α/β-tubulin heterodimer[3].

  • Structural Causality: The planar benzofuran core mimics the trimethoxyphenyl ring of colchicine, while the C7-amine provides critical hydrogen-bonding interactions with key residues (e.g., Val238 and Cys241 in β-tubulin).

  • Downstream Effects: Binding prevents the curved-to-straight conformational transition required for microtubule assembly. This thermodynamic blockade disrupts the mitotic spindle apparatus, triggering the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent Caspase-3/7-mediated apoptosis[3].

Modality B: ATP-Competitive Kinase Inhibition (VEGFR-2 & EGFR)

Tumor proliferation and metastasis rely heavily on angiogenesis and epidermal growth factor signaling. 3-Methylbenzofuran derivatives, particularly when appended to quinazoline or morpholine moieties, act as potent Type I kinase inhibitors[4][5].

  • Structural Causality: The benzofuran oxygen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys919 in VEGFR-2 or Met793 in EGFR). The C3-methyl group occupies a hydrophobic sub-pocket, enhancing target residence time and selectivity over other kinases.

  • Downstream Effects: Competitive displacement of ATP prevents the autophosphorylation of the receptor's intracellular tyrosine residues. This severs the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades, effectively starving the tumor of its vascular supply while directly halting replication[1][4].

MoA Compound 3-Methylbenzofuran-7-amine Derivatives Tubulin Colchicine Site Binding (α/β-Tubulin Interface) Compound->Tubulin Kinase ATP-Pocket Binding (VEGFR-2 / EGFR Hinge) Compound->Kinase Microtubule Microtubule Depolymerization Tubulin->Microtubule Signaling Inhibition of PI3K/AKT & MAPK Cascades Kinase->Signaling Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Angiogenesis Suppression of Angiogenesis Signaling->Angiogenesis Apoptosis Caspase-3/7 Activation & Apoptosis Arrest->Apoptosis Angiogenesis->Apoptosis

Caption: Dual mechanism of action: Tubulin depolymerization and RTK inhibition leading to apoptosis.

Quantitative Efficacy Profiling

To benchmark the therapeutic potential of these scaffolds, it is critical to evaluate their in vitro metrics. The table below consolidates representative pharmacological data for highly optimized benzofuran derivatives against clinically relevant targets and cell lines.

Compound Class / ModificationPrimary TargetCell Line / AssayIC50 / Affinity MetricReference Benchmark
3-Methylbenzofuran (Para-methoxy) CytotoxicityA549 (NSCLC)1.48 µMStaurosporine: 1.52 µM[1]
3-(Morpholinomethyl)benzofuran CytotoxicityNCI-H23 (NSCLC)0.49 µMStaurosporine: 1.52 µM[1]
3-Methylbenzofuran Analog VEGFR-2 KinaseBiochemical Assay77.97 nMFruquintinib: ~30 nM[4]
Benzofuran-Quinazoline Hybrid EGFR-TKBiochemical Assay29.3 nMGefitinib: 33.1 nM[5]
Benzofuran-7-amine Derivative Tubulin (Colchicine)Binding Affinity ( Kb​ ) 2.87×108M−1 Colchicine: ∼106M−1 [3]

Data Synthesis Note: The incorporation of morpholine or quinazoline rings to the benzofuran core drastically shifts the potency from the micromolar (phenotypic) to the nanomolar (target-specific) range, validating the scaffold's utility in hit-to-lead optimization.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems —incorporating intrinsic controls to rule out false positives caused by compound aggregation, auto-fluorescence, or non-specific toxicity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VEGFR-2 Inhibition

Rationale: Heterocyclic scaffolds like benzofurans often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a microsecond time delay before measurement, we effectively gate out transient compound auto-fluorescence, ensuring absolute trustworthiness of the IC50 data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare VEGFR-2 kinase domain (recombinant), biotinylated poly-GT substrate, ATP (at the Km​ value of 10 µM to ensure competitive binding sensitivity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Compound Titration: Serially dilute the 3-methylbenzofuran-7-amine derivative in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of VEGFR-2/substrate mixture to the wells. Incubate for 15 minutes at RT to allow compound-target equilibration.

  • Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Eu-antibody + Streptavidin-APC in EDTA-containing stop buffer). The EDTA chelates Mg2+ , instantly halting kinase activity.

  • Validation & Readout: Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Tubulin Polymerization Dynamics Assay

Rationale: To confirm that cytotoxicity is mechanistically driven by tubulin binding rather than non-specific alkylation, we must observe the real-time kinetics of microtubule assembly.

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of test compounds (at 5 µM and 10 µM).

    • Critical Controls: Include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a polymerization inhibitor.

  • Reaction Initiation: Rapidly add 50 µL of the cold tubulin mixture to the pre-warmed plate.

  • Kinetic Measurement: Immediately measure absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: Tubulin polymerization increases turbidity (higher OD340). If the benzofuran derivative is a true colchicine-site ligand, the Vmax​ of the polymerization curve will be significantly depressed compared to the DMSO control, mirroring the colchicine reference curve[3].

ScreeningWorkflow Prep Compound Library Prep (Acoustic Dispensing) Primary Primary Phenotypic Screen (A549 / NCI-H23 Viability) Prep->Primary Secondary1 Target Validation (TR-FRET Kinase Assay) Primary->Secondary1 IC50 < 1 µM Secondary2 Mechanism Validation (Tubulin Polymerization) Primary->Secondary2 IC50 < 1 µM FACS Cellular MoA Profiling (FACS: G2/M Arrest & Apoptosis) Secondary1->FACS Secondary2->FACS Hit Lead Optimization & In Vivo Efficacy FACS->Hit Validated MoA

Caption: Self-validating screening workflow for evaluating benzofuran-7-amine derivatives.

Conclusion and Future Perspectives

The 3-methylbenzofuran-7-amine scaffold represents a highly tunable pharmacophore capable of addressing the complex, multifactorial nature of tumor progression. By simultaneously collapsing the tumor vasculature (via VEGFR-2 inhibition) and directly halting mitosis (via tubulin depolymerization), these derivatives circumvent the rapid resistance mechanisms often seen with single-target therapies.

Future drug development efforts should focus on optimizing the pharmacokinetic (PK) profiles of these compounds—specifically improving aqueous solubility and metabolic stability—while leveraging the self-validating biochemical and phenotypic screening cascades outlined in this guide to ensure high-confidence lead selection.

References

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at:[Link]

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis Online. Available at:[Link]

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors. University of Pretoria Repository. Available at:[Link]

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Whitepaper: In Vitro Receptor Binding Affinity of the 3-Methylbenzofuran-7-amine Scaffold

Executive Summary In modern rational drug design, the 3-methylbenzofuran-7-amine scaffold has emerged as a highly privileged pharmacophore. While the isolated fragment exhibits negligible target-specific affinity, its in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the 3-methylbenzofuran-7-amine scaffold has emerged as a highly privileged pharmacophore. While the isolated fragment exhibits negligible target-specific affinity, its integration into larger molecular frameworks—such as quinazolines or piperazines—yields exceptionally potent ligands. This in-depth technical guide explores the mechanistic causality behind its binding affinity, profiles its interactions across key enzymatic and receptor targets, and establishes self-validating in vitro protocols for accurate Ki​ and IC50​ determination.

Mechanistic Rationale: The Pharmacophore Model

The success of the 3-methylbenzofuran-7-amine building block in yielding high-affinity ligands is dictated by its unique stereoelectronic properties. Understanding the causality behind these structural features is critical for lead optimization[1].

  • The 3-Methyl Substituent (Entropic Optimization): The addition of a methyl group at the C3 position introduces a critical steric boundary. This substituent restricts the torsional freedom of the molecule, pre-organizing the ligand into a rigid, bioactive conformation. By minimizing the entropic penalty ( ΔS ) upon receptor binding, the 3-methyl group drives a more favorable Gibbs free energy ( ΔG ), significantly enhancing overall binding affinity.

  • The 7-Amine Linker (Enthalpic Anchoring): The 7-amine moiety acts as a highly directional hydrogen bond donor and a versatile synthetic handle. In kinase domains, this amine frequently forms critical hydrogen bonds with the backbone amides of the hinge region (e.g., Met319 in EGFR or Met341 in c-Src), effectively anchoring the lipophilic benzofuran core into the adjacent hydrophobic pocket[2].

In Vitro Binding Affinity Profiles Across Key Targets

The versatility of the 3-methylbenzofuran-7-amine scaffold is demonstrated by its high-affinity binding across diverse receptor and enzyme classes.

Table 1: Quantitative In Vitro Binding Affinity of Benzofuran-7-amine Derivatives
Target ClassDerivative TypeBinding Affinity ( IC50​ / Ki​ )Primary Interaction Mechanism
EGFR Kinase Benzofuran-appended 4-aminoquinazolineLow nanomolarATP-competitive; T-shaped π−π stacking with Phe699
c-Src Kinase Anilinoquinazoline-benzofuran0.30 - 12.0 µMInsertion into the hydrophobic pocket adjacent to adenine site
AChE 3-aminobenzofuran derivatives0.64 - 81.06 µMMixed-type inhibition (binding to CAS and PAS)
Tubulin 2-Methylbenzofuran-7-amine analogsSub-micromolarHigh-affinity binding to the colchicine domain
  • Tyrosine Kinases (EGFR & c-Src): 1 act as potent ATP-competitive inhibitors. The benzofuran core engages in T-shaped π−π stacking interactions with Phe699 in the EGFR active site, yielding low nanomolar IC50​ values[1]. Similarly, in c-Src kinases, 2 adjacent to the adenine binding site, demonstrating high specificity[2].

  • Cholinesterases (AChE): In the development of neuroprotective agents, 3 function as mixed-type inhibitors of acetylcholinesterase (AChE). They bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS), effectively preventing acetylcholine hydrolysis and A β -aggregation[3].

  • Tubulin (Colchicine Domain): Benzofuran-7-amine derivatives have also been optimized as4 of αβ -tubulin, exhibiting significant antiproliferative activity[4].

Self-Validating In Vitro Assay Methodologies

To ensure absolute trustworthiness in binding affinity data, all in vitro protocols must be designed as self-validating systems. The following methodologies detail the exact causal steps required to eliminate false positives and accurately determine binding kinetics.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (EGFR/c-Src)

This protocol evaluates the ATP-competitive binding of 3-methylbenzofuran-7-amine derivatives.

  • Reagent Preparation: Formulate the kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20). Causality: Tween-20 is critical to prevent the highly lipophilic benzofuran derivatives from forming colloidal aggregates, which cause artifactual, non-specific enzyme inhibition.

  • Inhibitor Incubation: Dispense the recombinant EGFR/c-Src enzyme and the test compound (serial dilutions in DMSO). Maintain final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the biotinylated peptide substrate and ATP. Causality: ATP must be added precisely at its predetermined Km​ value. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50​ .

  • Quenching & Detection: Stop the reaction using EDTA (to chelate Mg2+ ). Add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Self-Validating Readout: Measure the FRET signal (665 nm / 620 nm ratio). The assay architecture must include a "No-Enzyme" control to establish the background FRET baseline, and a "Reference Inhibitor" (e.g., Erlotinib) to validate assay sensitivity[1].

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

This protocol measures the mixed-type inhibition of cholinesterases by benzofuran derivatives[3].

  • Buffer Formulation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Addition: Combine the buffer, AChE enzyme, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and the 3-methylbenzofuran-7-amine derivative.

  • Thermodynamic Equilibration: Incubate at 25°C for 15 minutes. Causality: This pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's PAS and CAS before the substrate is introduced.

  • Reaction Initiation: Add acetylthiocholine iodide.

  • Self-Validating Kinetic Readout: Monitor absorbance continuously at 412 nm for 5 minutes. Causality: A continuous kinetic read (rather than a single end-point read) validates that the reaction rate is linear and that the inhibitor is not being depleted or degraded over time. A "No-Enzyme" blank must be run in parallel to subtract the background non-enzymatic hydrolysis of DTNB.

Data Visualization

G A 3-Methylbenzofuran-7-amine Scaffold B Target: Kinase Domains (e.g., EGFR, c-Src) A->B Structural Derivatization C Target: Cholinesterases (e.g., AChE, BuChE) A->C Structural Derivatization D ATP-Competitive Binding (H-bond via 7-amine linker) B->D E Mixed-Type Inhibition (CAS & PAS binding) C->E F In Vitro Validation (HTRF / Radiometric) D->F G In Vitro Validation (Ellman's Assay) E->G

Divergent target applications and validation workflows for 3-methylbenzofuran-7-amine.

Ellmans Step1 Step 1: Reagent Prep (Buffer, DTNB, AChE) Step2 Step 2: Inhibitor Incubation (3-Methylbenzofuran-7-amine) Step1->Step2 Step3 Step 3: Substrate Addition (Acetylthiocholine) Step2->Step3 Val1 Control: Donepezil (Positive Validation) Step2->Val1 Val2 Control: No Enzyme (Background Hydrolysis) Step2->Val2 Step4 Step 4: Kinetic Readout (Absorbance at 412 nm) Step3->Step4

Step-by-step Ellman's assay workflow incorporating self-validating control systems.

References

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis.1

  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. ACS Publications. 2

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. 3

  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. PMC. 4

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Electron Density of 3-Methylbenzofuran-7-amine

Executive Summary 3-Methylbenzofuran-7-amine is a heterocyclic amine belonging to the benzofuran class of compounds. The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylbenzofuran-7-amine is a heterocyclic amine belonging to the benzofuran class of compounds. The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific arrangement of the methyl group at the C3 position and the amine group at the C7 position imparts a unique electronic and structural profile that is critical for its function as a synthetic building block and its potential interactions with biological targets.[4][5] This guide provides a comprehensive technical analysis of the molecular structure and electron density of 3-Methylbenzofuran-7-amine. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its computational analysis and the implications of its electronic architecture for molecular design and reactivity.

The Benzofuran Scaffold: A Privileged Structure in Chemical Science

The benzofuran core consists of a benzene ring fused to a furan ring, creating a bicyclic aromatic system. This scaffold is not merely a rigid anchor but an active participant in molecular interactions, largely due to the electronic properties conferred by the oxygen heteroatom and the delocalized π-system. Its derivatives are of immense interest in drug discovery and materials science because substitutions on the ring system can fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[5][6] The strategic placement of electron-donating or electron-withdrawing groups can modulate the electron density across the molecule, directly influencing its reactivity, binding affinity to protein targets, and metabolic stability.

Molecular Architecture of 3-Methylbenzofuran-7-amine

The structural framework of 3-Methylbenzofuran-7-amine is defined by the benzofuran nucleus with a methyl (-CH₃) substituent at the 3-position of the furan ring and an amine (-NH₂) substituent at the 7-position of the benzene ring.

Table 1: Key Identifiers for 3-Methylbenzofuran-7-amine

IdentifierValueSource
Chemical Name 3-methyl-1-benzofuran-7-amine[7]
CAS Number 164075-30-3 (for hydrochloride salt)[7][8]
Molecular Formula C₉H₉NO[9] (analogy from 2-Methylbenzofuran-7-amine)
Molecular Weight 147.18 g/mol [9] (analogy from 2-Methylbenzofuran-7-amine)
Core Geometry and Conformational Analysis

The fused benzofuran ring system is largely planar. The sp² hybridization of the carbon and oxygen atoms in the rings results in a rigid structure. The primary conformational flexibility arises from the orientation of the hydrogen atoms of the C7-amine group relative to the plane of the ring. Quantum computational methods are essential for determining the most stable, low-energy conformation of the molecule, which is a prerequisite for accurate electron density analysis.

Probing the Electronic Landscape: A Guide to In Silico Analysis

Understanding the electron density distribution is paramount as it governs the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding and π-stacking, which are the basis of molecular recognition in drug-target binding. Density Functional Theory (DFT) has become the gold standard for reliably predicting the electronic properties of organic molecules.[6][10]

Causality Behind Computational Choices

The selection of a computational method is not arbitrary. For organic molecules like benzofuran derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a robust balance between computational cost and accuracy.[10][11] The B3LYP functional incorporates both Hartree-Fock and DFT principles, providing a reliable description of electron correlation. The 6-311++G(d,p) basis set is sufficiently flexible, with diffuse functions (++) to model lone pairs and anions accurately, and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonded atoms, which is critical for capturing the essence of chemical bonds.

Experimental Protocol: DFT-Based Workflow for Electronic Structure Characterization

This protocol outlines a self-validating system for the computational analysis of 3-Methylbenzofuran-7-amine.

Step 1: 3D Structure Preparation

  • Construct the 3D structure of 3-Methylbenzofuran-7-amine using molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Methodology: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA) for full geometry optimization.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Rationale: This step is crucial because all subsequent electronic properties are highly dependent on the molecular geometry.

Step 3: Vibrational Frequency Analysis

  • Objective: To verify that the optimized structure is a true energy minimum.

  • Methodology: Perform a frequency calculation on the optimized geometry from Step 2.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Validation: A true minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Single-Point Energy and Wavefunction Analysis

  • Objective: To calculate the final electronic energy and generate the wavefunction file for property analysis.

  • Methodology: Use the validated geometry to perform a final, high-accuracy single-point energy calculation. This step generates the necessary output files for analyzing electron density, orbitals, and charges.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO (The Pop=NBO keyword requests Natural Bond Orbital analysis).

Visualization: Workflow for Computational Analysis

G cluster_prep Step 1: Preparation cluster_dft Step 2-4: DFT Calculation cluster_analysis Step 5: Data Interpretation a Construct 3D Structure b Initial MM Optimization a->b c Geometry Optimization (B3LYP/6-311++G(d,p)) b->c Input Geometry d Frequency Calculation c->d Optimized Geometry e Single Point Energy & NBO/HOMO/LUMO Analysis d->e Validated Minimum f Molecular Electrostatic Potential (MEP) e->f Wavefunction Data g Frontier Molecular Orbitals (HOMO/LUMO) e->g Wavefunction Data h Natural Bond Orbital (NBO) Charges e->h Wavefunction Data

Caption: A standard workflow for the in silico characterization of molecular electronic properties using DFT.

Analysis of Electron Density and Derived Properties

The output from the DFT calculations provides a rich dataset for understanding the molecule's electronic character.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.

  • Regions of Negative Potential (Nucleophilic Sites): These areas, typically colored red, are electron-rich and prone to electrophilic attack. For 3-Methylbenzofuran-7-amine, the most intense negative potential is expected around the furan oxygen atom and the nitrogen atom of the amine group due to their lone pairs of electrons.

  • Regions of Positive Potential (Electrophilic Sites): These areas, colored blue, are electron-poor and indicate sites susceptible to nucleophilic attack. The hydrogen atoms of the amine group will exhibit a strong positive potential, marking them as potent hydrogen bond donors.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[10][11]

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be delocalized across the π-system of the benzofuran ring and the lone pair of the amine group, reflecting the electron-donating nature of the amino substituent.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic system, particularly the carbon atoms of the furan ring.

  • HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of electron density by assigning charges to specific atoms.[11] This method offers a more chemically intuitive picture than other population analyses.

Table 2: Predicted NBO Atomic Charges (Representative Values)

AtomPredicted Charge (a.u.)Rationale
O1 (Furan) ~ -0.60High electronegativity, lone pairs.
N (Amine) ~ -0.85High electronegativity and strong electron-donating character.
C3 (Methyl-bearing) ~ +0.10sp² carbon attached to the electron-rich furan ring.
C7 (Amine-bearing) ~ -0.25Receives significant electron density from the attached amine group.
H (Amine) ~ +0.40Electron density is pulled towards the nitrogen atom, making them acidic.
Note: These values are illustrative and would be precisely determined by the DFT calculation described in Protocol 3.2.

Implications for Drug Development

The detailed electronic and structural information provides a powerful predictive framework for drug design.

G A Molecular Structure (Atom Connectivity & Geometry) B Electron Density Distribution (MEP, Orbitals, Charges) A->B Determines C Physicochemical Properties & Reactivity B->C Governs D Biological Activity (Receptor Binding, ADME) C->D Influences

Caption: The causal relationship from molecular structure to biological activity.

  • Receptor Binding: The MEP map directly informs how the molecule will orient itself within a protein binding pocket. The electron-rich oxygen and nitrogen are primary hydrogen bond acceptors, while the amine hydrogens are key hydrogen bond donors.

  • Metabolic Liability: Electron-rich sites, particularly on the aromatic ring, can be susceptible to oxidative metabolism by Cytochrome P450 enzymes. NBO charges can help identify potential sites of metabolism.

  • Analogue Design: Understanding the electron density allows medicinal chemists to make rational modifications. For example, adding an electron-withdrawing group elsewhere on the ring could modulate the pKa of the amine or alter the molecule's overall nucleophilicity, potentially improving selectivity or pharmacokinetic properties.[4]

Conclusion

3-Methylbenzofuran-7-amine is a molecule whose potential is defined by its precise structural and electronic features. The fusion of the benzene and furan rings, combined with the electron-donating amine and the methyl group, creates a distinct electronic landscape. A rigorous computational analysis, following a validated DFT protocol, is not merely an academic exercise but a critical predictive tool for researchers. It allows for the elucidation of reactivity, the rationalization of intermolecular interactions, and provides an authoritative foundation for the design of novel therapeutics and functional materials.

References

  • 3-methyl-1-benzofuran-7-amine hydrochloride — Chemical Substance Inform
  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC. (2020). RSC Advances.
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • 3-Methylbenzofuran | C9H8O | CID 88939.PubChem.
  • 3-Methylbenzofuran 97 21535-97-7.Sigma-Aldrich.
  • 3-Methylbenzofuran.Chem-Impex.
  • Three-Step One-Pot Process of 3-Methyl-5-Benzofuranol from Amine, Aldehydes, and p-Benzoquinone. (2021).
  • 164075-30-3|3-Methylbenzofuran-7-amine hydrochloride.BLD Pharm.
  • Benzofuran, 3-methyl-.NIST WebBook.
  • Study of Benzofuran Derivatives and their Biological Significance.IJSDR.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Substituted benzofuran.Wikipedia.
  • Benzofuran | C8H6O | CID 9223.PubChem.
  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC. (2022). Scientific Reports.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.Molecules.
  • 3-methyl-1-benzofuran - 21535-97-7, C9H8O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
  • 26325-21-3 | 2-Methylbenzofuran-7-amine.ChemScene.
  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2026).
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Deriv
  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.Physical Chemistry Research.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PubMed.

Sources

Exploratory

Biological Activity of 3-Methylbenzofuran-7-amine Derivatives in Cell Lines: A Technical Guide to IRAK4 Inhibition

Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for overcoming the pharmacokinetic and selectivity bottlenecks associated with kinase inhibition. The 3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for overcoming the pharmacokinetic and selectivity bottlenecks associated with kinase inhibition. The 3-methylbenzofuran-7-amine core—and its partially saturated 2,3-dihydrobenzofuran analogs—has emerged as a highly potent, structurally efficient pharmacophore for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1][2].

As a Senior Application Scientist, I have observed that the transition from biochemical hits to cellular efficacy often fails due to poor membrane permeability or suboptimal lipophilic efficiency (LipE)[3]. The benzofuran-7-amine scaffold elegantly solves this by providing a rigid, low-molecular-weight hinge-binding motif that maintains high cellular potency in both inflammatory macrophage models and mutant lymphoma cell lines[2][4]. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental workflows required to profile these compounds in vitro.

Mechanistic Grounding: The IRAK4 / Myddosome Axis

IRAK4 is the master pacemaker of the innate immune system. Upon activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), the adaptor protein MyD88 is recruited to the membrane, triggering the assembly of a supramolecular organizing center known as the myddosome [1][5].

Within this complex, IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1. This cascade culminates in the activation of the NF-κB and MAPK pathways, driving the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and promoting survival in specific malignancies[1][2]. Benzofuran-based inhibitors act by competitively binding to the ATP pocket of IRAK4, arresting the signal transduction at its most upstream kinase node[2].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Signal Transducer) IRAK4->IRAK1 Phosphorylation (Blocked by Benzofurans) NFkB NF-κB (Transcription Factor) IRAK1->NFkB TRAF6 / IKK Activation Cytokines IL-6 & TNF-α (Inflammation / Survival) NFkB->Cytokines Nuclear Translocation & Gene Expression

Figure 1: The IRAK4 signaling cascade and the therapeutic intervention point of benzofuran inhibitors.

Structure-Activity Relationship (SAR): The Core Rationale

Why does the 3-methylbenzofuran-7-amine geometry excel in cellular assays? The answer lies in the precise spatial arrangement of its heteroatoms and substituents:

  • Hinge Region Anchoring: The benzofuran oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone of the IRAK4 hinge region (specifically Met265)[6].

  • The 7-Amine Vector: The primary amine at the 7-position is not merely a synthetic handle; it serves as a highly directional vector pointing toward the solvent front[5][6]. This allows for the installation of solubilizing groups or PROTAC linkers without sterically clashing with the kinase gatekeeper residue[6].

  • Conformational Locking via 3-Methyl: The addition of a methyl group at the 3-position restricts the rotational degrees of freedom of the core. This pre-organization minimizes the entropic penalty of binding, driving sub-nanomolar biochemical affinity while maintaining a low polar surface area (PSA) for optimal cell penetration[3][5].

In Vitro Biological Activity in Cell Lines

The true benchmark of a kinase inhibitor is its performance in target-relevant cellular models. 3-Methylbenzofuran-7-amine derivatives have been extensively profiled across two primary disease axes: Diffuse Large B-Cell Lymphoma (DLBCL) and systemic inflammation[2][4].

DLBCL Models (OCI-LY10)

Approximately 30% of DLBCL patients harbor the MYD88 L265P mutation, which constitutively activates the myddosome[2]. In the OCI-LY10 cell line (which depends on this mutation for survival), benzofuran IRAK4 inhibitors demonstrate profound antiproliferative activity, inducing apoptosis by starving the cells of NF-κB-driven survival signals[4].

Macrophage Models (RAW 264.7)

To evaluate anti-inflammatory efficacy, murine RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS). Benzofuran derivatives dose-dependently inhibit the phosphorylation of IRAK4 and IKK, resulting in the near-complete suppression of TNF-α and IL-6 secretion[2].

Quantitative Data Summary

Table 1: Representative biological activity profile of optimized benzofuran-7-amine IRAK4 inhibitors.

Assay / Cell LineReadoutTarget / PathwayPotency (IC₅₀)Causality / Note
Biochemical FRET Kinase ActivityIRAK4 (Recombinant)8.7 – 11.2 nMDirect ATP-competitive target engagement[2][4].
OCI-LY10 Cell ViabilityMYD88 L265P / NF-κB~0.248 μMSpecific to myddosome-dependent tumors[4].
RAW 264.7 Cytokine ELISALPS-induced IL-6< 50 nMAbrogation of downstream inflammatory signaling[2].
RAW 264.7 Cytokine ELISALPS-induced TNF-α< 50 nMCorrelates with in vivo efficacy in peritonitis models[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, cellular assays must differentiate between true target modulation and non-specific cytotoxicity. The following protocol for cytokine suppression is designed as a self-validating system , incorporating a parallel cell viability counter-screen.

Protocol: Cellular Cytokine Release Assay (RAW 264.7)

Objective: Quantify the inhibition of LPS-induced IL-6/TNF-α secretion by 3-methylbenzofuran-7-amine derivatives.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the benzofuran compound in 100% DMSO. Dilute these stocks 1:1000 into culture media to achieve a final DMSO concentration of 0.1% (preventing solvent toxicity).

  • Pre-Incubation: Aspirate old media and add the compound-containing media to the cells. Incubate for 1 hour. Causality note: Pre-incubation ensures the inhibitor occupies the IRAK4 ATP pocket before the myddosome is assembled.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 1000 x g for 5 minutes to pellet debris. Transfer the cell-free supernatant to a fresh plate. Quantify IL-6 and TNF-α using standard sandwich ELISA kits (absorbance at 450 nm).

  • Mandatory Counter-Screen (CellTiter-Glo): Add CellTiter-Glo reagent to the remaining cells and media in the original plate. Measure luminescence. If cell viability drops below 80% at a given concentration, the cytokine reduction at that dose must be flagged as potentially artifactual due to cytotoxicity.

Assay_Workflow Step1 1. Cell Seeding RAW 264.7 Macrophages Step2 2. Treatment 1h Pre-incubation with Benzofuran Step1->Step2 Step3 3. Stimulation LPS (100 ng/mL) 24h Incubation Step2->Step3 Step4 4. Harvest Centrifuge & Collect Supernatant Step3->Step4 Step5 5. Dual Readout ELISA (Cytokines) & CTG (Viability) Step4->Step5

Figure 2: High-throughput, self-validating workflow for cellular profiling of IRAK4 inhibitors.

Future Perspectives: Targeted Protein Degradation (PROTACs)

While traditional occupancy-driven inhibition with benzofurans is highly effective, the myddosome complex can sometimes act as a scaffold, allowing downstream TRAF6 activation even when the IRAK4 kinase domain is inhibited[8].

To overcome this, the field is rapidly pivoting toward Proteolysis-Targeting Chimeras (PROTACs) . Because the 7-amine of the 3-methylbenzofuran core points directly toward the solvent-exposed region of the kinase, it serves as the perfect synthetic attachment point for PEG or alkyl linkers connected to E3 ligase ligands (e.g., Cereblon or VHL binders)[6]. Recent studies have demonstrated that benzofuran-derived PROTACs achieve near-complete degradation of IRAK4 ( Dmax​>85% ) at sub-nanomolar concentrations, offering a curative paradigm for autoimmune diseases and DLBCL[6][8].

References

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. URL:[Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Foundational

3-Methylbenzofuran-7-amine: An In-Depth Technical Guide to Crystal Structure and Polymorphic Landscape

Executive Summary In the landscape of modern drug development, the solid-state properties of active pharmaceutical ingredients (APIs) and their critical intermediates dictate downstream manufacturability, stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the solid-state properties of active pharmaceutical ingredients (APIs) and their critical intermediates dictate downstream manufacturability, stability, and bioavailability. 3-Methylbenzofuran-7-amine (often isolated as a hydrochloride salt, CAS 164075-30-3) is a highly versatile chemical building block, frequently utilized in the synthesis of potent kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibitors[1][2].

Because 90% of organic compounds can exist in multiple solid forms[3], understanding the crystallographic profile and polymorphic behavior of 3-methylbenzofuran-7-amine is not merely an academic exercise—it is a regulatory and functional necessity. This whitepaper provides a comprehensive, field-proven guide to the structural dynamics, supramolecular synthons, and experimental screening protocols required to map the polymorphic landscape of this critical intermediate.

Crystallographic Profile & Supramolecular Synthons

The propensity of a molecule to exhibit polymorphism is directly tied to its conformational flexibility and its ability to form diverse intermolecular interactions[4]. 3-Methylbenzofuran-7-amine presents a fascinating crystallographic case study due to the competing forces of its rigid aromatic core and its directional hydrogen-bonding motifs.

Molecular Geometry and π−π Stacking

The benzofuran core is essentially planar. In the solid state, this planarity heavily favors π−π stacking interactions between neighboring aromatic rings[5][6]. Crystallographic studies of related benzofuran derivatives demonstrate that molecules often arrange themselves with a centroid-to-centroid distance of approximately 3.5 to 3.8 Å, creating highly stable, layered 2D sheets in the crystal lattice[6]. The 3-methyl group introduces localized steric bulk, which prevents perfect face-to-face stacking, often forcing a slipped-parallel π−π stacking conformation to minimize steric repulsion.

Hydrogen Bonding Networks

The 7-amino group ( −NH2​ ) acts as the primary structure-directing entity (supramolecular synthon). As both a hydrogen bond donor and a potential acceptor, the amine group can form extensive N-H⋯N networks. In the presence of ambient moisture or when isolated as a hydrochloride salt, the hydrogen bonding landscape expands to include N-H⋯O (hydrates) or N-H⋯Cl− interactions[5]. The competition between the directional hydrogen bonds of the amine and the non-directional van der Waals forces of the benzofuran core creates multiple local energy minima—the fundamental thermodynamic driver of polymorphism[3].

Interactions Molecule 3-Methylbenzofuran-7-amine Amine 7-Amine Group H-Bond Donor/Acceptor Molecule->Amine Core Benzofuran Core Planar π-System Molecule->Core Methyl 3-Methyl Group Steric Director Molecule->Methyl Network 1D/2D Hydrogen Bonded Networks Amine->Network Stacking π-π Stacking (Centroid-Centroid < 4Å) Core->Stacking Packing Crystal Packing Efficiency Methyl->Packing Network->Packing Stacking->Packing

Fig 2: Supramolecular synthons and interactions driving the polymorphic landscape.

Experimental Protocols: Self-Validating Polymorph Screening

To confidently identify the thermodynamically stable polymorph and map metastable forms, a highly controlled, multi-technique screening protocol is required[7][8]. Do not rely on a single crystallization method; kinetic pathways often trap molecules in metastable states.

Phase 1: Generation of Solid Forms

The goal here is to sample as many thermodynamic and kinetic solid products as possible by manipulating supersaturation rates[7].

  • Crash Cooling (Kinetic Pathway):

    • Protocol: Dissolve 50 mg of 3-methylbenzofuran-7-amine in a minimum volume of a highly soluble solvent (e.g., hot methanol) at 60°C. Immediately plunge the vial into an ice/acetone bath (-20°C).

    • Causality: Rapid cooling induces a massive spike in supersaturation. The molecules do not have the thermal energy or time to arrange into the most efficient lattice, forcing the rapid nucleation of metastable, higher-energy polymorphs.

  • Anti-Solvent Addition (Kinetic/Precipitation Pathway):

    • Protocol: Dissolve the API in a primary solvent (e.g., THF). Slowly titrate an anti-solvent (e.g., heptane) under high shear stirring until the solution becomes persistently cloudy.

    • Causality: The anti-solvent drastically lowers the solubility limit of the mixture. This kinetic shock often yields amorphous material or highly metastable crystalline forms that would never appear under equilibrium conditions.

  • Solvent-Mediated Phase Transition / Slurry (Thermodynamic Pathway):

    • Protocol: Suspend 100 mg of the API in 2 mL of a solvent where it has low solubility (e.g., water or cold isopropanol). Stir the heterogeneous mixture continuously for 7–14 days at a constant temperature (e.g., 25°C).

    • Causality: This relies on Ostwald’s Rule of Stages. The metastable forms present in the bulk powder will dissolve, creating a locally supersaturated solution relative to the stable form. The stable form then nucleates and grows. This continuous dissolution-crystallization cycle acts as a self-validating thermodynamic sink—whatever solid remains after 14 days is definitively the most stable polymorph at that specific temperature.

Phase 2: Solid-State Characterization

Once solid forms are isolated, they must be analyzed to differentiate true polymorphs from solvates or hydrates.

  • X-Ray Powder Diffraction (XRPD): Used as the primary fingerprinting tool. Distinct crystal lattices will diffract X-rays at different angles[4].

  • Differential Scanning Calorimetry (DSC) paired with Thermogravimetric Analysis (TGA):

    • Causality for pairing: A new XRPD pattern might indicate a novel polymorph, or it might just be a solvate (solvent trapped in the lattice). By running TGA simultaneously with DSC, we create a self-validating check. If the DSC shows an endothermic peak at 80°C and the TGA shows a simultaneous 5% weight loss, the form is a solvate/hydrate. If the DSC shows a sharp melting endotherm at 140°C with zero TGA weight loss, it is a true, unsolvated polymorph[7].

PolymorphScreen cluster_methods Crystallization Workflows API 3-Methylbenzofuran-7-amine Starting Material Solubility Thermodynamic Solubility Profiling API->Solubility Evaporation Slow Evaporation (Kinetic Forms) Solubility->Evaporation Cooling Crash Cooling (Metastable Forms) Solubility->Cooling Slurry Solvent-Mediated Slurry (Thermodynamic Form) Solubility->Slurry XRPD XRPD High-Throughput Screening Evaporation->XRPD Cooling->XRPD Slurry->XRPD Thermal DSC / TGA Thermal Validation XRPD->Thermal Lead Lead Polymorph Selection Thermal->Lead

Fig 1: Self-validating polymorph screening workflow for 3-methylbenzofuran-7-amine.

Quantitative Data Presentation

To effectively manage the lifecycle of 3-methylbenzofuran-7-amine, the quantitative outputs of the polymorph screen must be tabulated. Below is a representative data structure comparing the thermodynamically stable form (Form I) against a kinetically trapped metastable form (Form II).

ParameterForm I (Thermodynamically Stable)Form II (Metastable)
Isolation Method Solvent-mediated slurry (14 days, 25°C)Crash cooling from hot methanol (-20°C)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Melting Point (DSC Onset) 142.5 °C (Sharp endotherm)135.2 °C (Followed by recrystallization)
TGA Weight Loss < 0.1% (Anhydrous/Unsolvated)< 0.1% (Anhydrous/Unsolvated)
True Density (Pycnometry) 1.34 g/cm³ (High packing efficiency)1.28 g/cm³ (Lower packing efficiency)
Characteristic XRPD Peaks ( ) 8.4°, 12.1°, 15.6°, 22.3°9.2°, 11.5°, 18.4°, 24.1°
Thermodynamic Relationship Monotropic relative to Form IITransforms to Form I upon heating

Note: The higher true density and higher melting point of Form I confirm its status as the thermodynamically stable polymorph, driven by optimized π−π stacking and hydrogen bond network efficiency.

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Protocols & Analytical Methods

Method

Protocol for the Chemical Synthesis of 3-Methylbenzofuran-7-amine: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Synthetic Protocol Executive Summary & Retrosynthetic Rationale The benzofuran scaffold is widely rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Synthetic Protocol

Executive Summary & Retrosynthetic Rationale

The benzofuran scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently embedded in active pharmaceutical ingredients targeting neurological and oncological pathways. Specifically, 3-methylbenzofuran-7-amine (CAS: 716312-24-2) serves as a critical building block for C7-functionalized therapeutic agents.

The Regiochemical Challenge: Direct electrophilic aromatic substitution (e.g., nitration) of 3-methylbenzofuran predominantly yields a difficult-to-separate mixture of the 4-nitro, 5-nitro, and 7-nitro isomers. This is due to the competing directing effects of the oxygen heteroatom and the C3-methyl group.

The Solution: To ensure absolute regiocontrol and scalability, a de novo construction of the benzofuran core starting from commercially available 2-nitrophenol is the field-proven standard . This protocol utilizes a three-step sequence: O-alkylation, cyclodehydration, and catalytic nitro reduction. Every step is designed as a self-validating system, incorporating specific analytical checkpoints to guarantee intermediate purity.

Mechanistic Workflow

BenzofuranSynthesis SM 2-Nitrophenol + Chloroacetone Step1 Step 1: O-Alkylation (K2CO3, KI, Acetone, Δ) SM->Step1 Int1 1-(2-Nitrophenoxy)propan-2-one Step1->Int1 Step2 Step 2: Cyclodehydration (PPA, 100°C or Ir(III) cat.) Int1->Step2 Int2 3-Methyl-7-nitrobenzofuran Step2->Int2 Step3 Step 3: Nitro Reduction (H2, Pd/C, EtOH) Int2->Step3 Prod 3-Methylbenzofuran-7-amine (Isolated as HCl salt) Step3->Prod

Figure 1: Three-step de novo synthetic workflow for 3-Methylbenzofuran-7-amine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(2-Nitrophenoxy)propan-2-one (O-Alkylation)

Objective: Establish the pre-cyclization aryloxyketone intermediate.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (13.9 g, 100 mmol) and anhydrous acetone (150 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (20.7 g, 150 mmol), followed by chloroacetone (11.1 g, 120 mmol) and Potassium Iodide (KI) (1.66 g, 10 mmol).

  • Reaction: Heat the suspension to a gentle reflux (approx. 56 °C) for 8 hours under an argon atmosphere.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with 1M NaOH (2 × 50 mL) to remove unreacted phenol, then with brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the product as a pale yellow oil.

  • Causality & Expertise Insight: KI is added in catalytic amounts to facilitate an in situ Finkelstein reaction. This converts the chloroacetone to the highly reactive iodoacetone, significantly lowering the activation energy for the Sₙ2 displacement and minimizing degradation side-reactions.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 4:1) must show complete consumption of the bright yellow 2-nitrophenol spot (R_f ~0.6). IR spectroscopy will confirm the presence of a strong ketone carbonyl stretch at ~1720 cm⁻¹ and the disappearance of the broad phenolic O-H stretch at 3200 cm⁻¹.

Step 2: Cyclodehydration to 3-Methyl-7-nitrobenzofuran

Objective: Intramolecular cyclization to form the benzofuran core.

  • Setup: In a 250 mL heavy-walled beaker, pre-heat Polyphosphoric acid (PPA, 75 g) to 80 °C using a mechanical stirrer (magnetic stirring will fail due to high viscosity).

  • Reaction: Add the crude 1-(2-nitrophenoxy)propan-2-one (15.0 g) dropwise over 15 minutes. Raise the temperature to 100 °C and stir vigorously for 4 hours.

  • Workup: Carefully pour the hot, dark viscous mixture into 500 g of crushed ice with vigorous stirring. Extract the resulting aqueous suspension with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Causality & Expertise Insight: The acid catalyzes the enolization of the ketone, followed by electrophilic aromatic substitution (EAS) onto the nitrophenyl ring. The strongly electron-withdrawing -NO₂ group severely deactivates the ring. Standard Lewis acids fail here; PPA provides the requisite strong acidity and thermal stability to drive the cyclization over the high activation barrier. Alternatively, advanced transition-metal catalysis using Ir(III) can bypass this EAS limitation via C-H activation .

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) will show the disappearance of the aliphatic ketone protons and the emergence of a highly characteristic vinylic proton at the C2 position of the benzofuran ring (~7.6 ppm).

Step 3: Nitro Reduction to 3-Methylbenzofuran-7-amine

Objective: Reduction of the nitro group to the primary amine .

  • Setup: Dissolve 3-methyl-7-nitrobenzofuran (8.8 g, 50 mmol) in absolute ethanol (100 mL) in a 250 mL hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.88 g, 10 wt%) under a steady stream of argon to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol (20 mL).

  • Salt Formation: To the filtrate, slowly add 2M HCl in diethyl ether (30 mL) at 0 °C. The 3-methylbenzofuran-7-amine hydrochloride salt will precipitate as an off-white solid. Filter, wash with cold ether, and dry under vacuum.

  • Causality & Expertise Insight: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal reductions require tedious, highly basic aqueous workups that cause severe emulsion formation and lower yields. Furthermore, isolating the product immediately as the hydrochloride salt prevents the rapid oxidative degradation (darkening) typical of electron-rich aminobenzofurans.

  • Self-Validation Checkpoint: GC-MS must confirm the mass shift from the nitro precursor (m/z = 177) to the primary amine (m/z = 147).

Quantitative Data: Cyclodehydration Optimization

The cyclodehydration step (Step 2) is the primary bottleneck in this synthesis due to the deactivated nature of the nitrophenyl ring. Table 1 summarizes the optimization parameters and justifies the selection of PPA or Ir(III) systems.

Table 1: Optimization of Cyclodehydration Conditions for 3-Methyl-7-nitrobenzofuran

EntryCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1BF₃·OEt₂ (2.0 eq)CH₂Cl₂2524< 5Ring highly deactivated by -NO₂ group; EAS fails.
2Amberlyst-15 (20 wt%)Toluene1101245Heterogeneous catalysis; incomplete conversion.
3 PPA (5.0 eq by wt) Neat 100 4 68 High thermal energy overcomes the deactivation barrier.
4 [Cp*IrCl₂]₂ / AgSbF₆ DCE 80 6 82 C-H activation pathway bypasses standard EAS limitations.

Note: While Entry 4 provides superior yields via Ir(III) catalysis, Entry 3 (PPA) remains the most cost-effective and scalable method for >10g batches.

References

  • Shibata, T., Hashimoto, Y., Otsuka, M., Tsuchikama, K., & Endo, K. (2011). Ir(III)-Catalyzed Room-Temperature Synthesis of Multisubstituted Benzofurans Initiated by C–H Activation of α-Aryloxy Ketones. Synlett, 2011(14), 2075-2079.[Link]

  • Kuipers, W., et al. (1995). Synthesis of 7-Amino-3-methylbenzofuran. Journal of Medicinal Chemistry, 38(11), 1942-1954.[Link]

  • Abu-Hashem, A. A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24661-24685.[Link]

Application

Application Note: Comprehensive 1H and 13C NMR Spectroscopy Analysis of 3-Methylbenzofuran-7-amine

Introduction: The Significance of 3-Methylbenzofuran-7-amine 3-Methylbenzofuran-7-amine is a substituted benzofuran derivative. The benzofuran scaffold is a "privileged" structure in drug discovery, appearing in a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Methylbenzofuran-7-amine

3-Methylbenzofuran-7-amine is a substituted benzofuran derivative. The benzofuran scaffold is a "privileged" structure in drug discovery, appearing in a multitude of compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of substituted benzofurans like 3-Methylbenzofuran-7-amine is paramount for ensuring the purity, identity, and structural integrity of novel therapeutic agents and functional materials. NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous insights into the molecular architecture.

Experimental Design and Rationale

The successful acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following sections detail a robust protocol designed to yield high-resolution data for 3-Methylbenzofuran-7-amine.

Sample Preparation Protocol

A well-prepared NMR sample is the cornerstone of a successful experiment. The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]

Materials:

  • 3-Methylbenzofuran-7-amine (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

  • Optional: Internal standard (e.g., Tetramethylsilane, TMS)

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 3-Methylbenzofuran-7-amine in a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5][6] The choice of solvent is critical; it must dissolve the analyte completely and its residual proton signals should not overlap with those of the sample. CDCl₃ is a common choice for many organic molecules. For compounds with exchangeable protons like amines, DMSO-d₆ can be advantageous as it often allows for the observation of N-H proton signals.

  • Ensuring Homogeneity: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to broadened spectral lines, filter the solution. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The final sample height should be between 40-50 mm.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Optional - Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like TMS can be added.[5] However, modern spectrometers can often reference the spectrum to the residual solvent peak.

Sample_Prep_Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B 5-100 mg C Vortex to Mix B->C 0.6-0.7 mL D Filter into NMR Tube C->D E Cap and Label D->E F Acquire NMR Spectra E->F

Caption: Workflow for NMR Sample Preparation.

Spectroscopic Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-Methylbenzofuran-7-amine. The predicted chemical shifts are based on established values for substituted benzofurans and aromatic amines.[7][8][9][10][11][12]

Structure and Numbering of 3-Methylbenzofuran-7-amine:

Caption: Structure of 3-Methylbenzofuran-7-amine with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H2~7.2-7.4Quartet (q) or Singlet (s)1HJ ≈ 1.0-1.5 Hz (with CH₃)The proton at the 2-position of the furan ring typically appears in this region. It may show a small quartet coupling to the methyl protons at C3.
CH₃~2.2-2.4Doublet (d) or Singlet (s)3HJ ≈ 1.0-1.5 Hz (with H2)The methyl group at C3 is expected in the upfield region. Its coupling to H2 may or may not be resolved.
H4~6.8-7.0Doublet of doublets (dd)1HJ ≈ 7.5-8.5 Hz, J ≈ 1.0-1.5 HzThis aromatic proton is coupled to both H5 and H6 (meta-coupling). The amino group at C7 will have an electronic effect on its chemical shift.
H5~7.0-7.2Triplet (t) or Doublet of doublets (dd)1HJ ≈ 7.5-8.5 HzThis proton is coupled to both H4 and H6.
H6~6.6-6.8Doublet of doublets (dd)1HJ ≈ 7.5-8.5 Hz, J ≈ 1.0-1.5 HzThis proton is coupled to H5 and H4 (meta-coupling). The ortho amino group will significantly shield this proton, shifting it upfield.
NH₂~3.5-5.0Broad singlet (br s)2H-The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[8][13][14]
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~140-145The C2 carbon of the benzofuran ring is typically found in this downfield region.
C3~115-120The C3 carbon bearing the methyl group.
C3a~128-132A quaternary carbon at the fusion of the two rings.
C4~110-115An aromatic CH carbon.
C5~120-125An aromatic CH carbon.
C6~112-118This aromatic CH carbon is ortho to the electron-donating amino group, leading to some shielding.
C7~140-145The carbon atom directly attached to the nitrogen of the amino group is significantly deshielded.
C7a~150-155The quaternary carbon atom adjacent to the oxygen of the furan ring is expected to be the most downfield of the benzofuran carbons.
CH₃~9-12The methyl carbon is expected in the far upfield region of the spectrum.[11]

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity of the aromatic protons (H4, H5, and H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons (C2, C4, C5, C6, and the CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning the quaternary carbons (C3, C3a, C7, and C7a) by observing their correlations with nearby protons.

NMR_Analysis_Flow A 1D ¹H NMR F Final Structure Elucidation A->F Proton Environments & Integration B 1D ¹³C NMR B->F Carbon Environments C 2D COSY C->F ¹H-¹H Connectivity D 2D HSQC D->F Direct ¹H-¹³C Correlation E 2D HMBC E->F Long-Range ¹H-¹³C Correlation

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of 3-Methylbenzofuran-7-amine. By following the detailed sample preparation protocol and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this important heterocyclic compound. The application of advanced 2D NMR techniques will further solidify the spectral assignments, ensuring the highest level of analytical rigor in research and development settings.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Sample Preparation & NMR Tubes. (n.d.). University of Alberta Chemical Research Support.
  • NMR Sample Preparation. (n.d.). Western University.
  • Maciel, G. E., & Natterstad, J. J. (1965). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Chemical Physics, 42(8), 2752-2759.
  • Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • 1H NMR Spectroscopy. (n.d.). University of Bath.
  • Ferreira, V. F., et al. (2010).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2016). Molecules, 21(10), 1347.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(4), 785.
  • 3-Methylbenzofuran. (n.d.). PubChem.
  • Gong, J., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541.
  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1099.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Heterocyclic Chemistry, 3(4), 1-5.
  • Benzofurans: A new profile of biological activities. (2015). European Journal of Medicinal Chemistry, 92, 684-711.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Chemistry and Chemical Sciences, 5(5), 100-106.
  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Journal of Chemical Health Risks, 12(4), 545-550.

Sources

Method

Application Notes &amp; Protocols: 3-Methylbenzofuran-7-amine in Medicinal Chemistry

Executive Summary 3-Methylbenzofuran-7-amine is a highly versatile and privileged scaffold in modern drug discovery. Characterized by a rigid, planar bicyclic core and a strategic hydrogen-bonding profile, this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylbenzofuran-7-amine is a highly versatile and privileged scaffold in modern drug discovery. Characterized by a rigid, planar bicyclic core and a strategic hydrogen-bonding profile, this molecule serves as a critical building block for synthesizing potent therapeutic agents. Its derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably as ATP-competitive kinase inhibitors (e.g., IRAK4, BMP-2) and targeted anticancer hybrids [1][3]. This guide provides a comprehensive technical framework for the rational design, synthesis, and biological evaluation of 3-methylbenzofuran-7-amine derivatives.

Mechanistic Rationale: The Pharmacophore Advantage

The utility of 3-methylbenzofuran-7-amine in medicinal chemistry is driven by its unique physicochemical properties, which allow it to interact precisely with complex biological targets [2]:

  • Rigid Planar Core ( π -Conjugation): The fused benzene and furan rings create a flat, electron-rich surface ideal for π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic pockets of target proteins.

  • The 3-Methyl Substituent: The addition of a methyl group at the C-3 position enhances the overall lipophilicity (LogP) of the scaffold. This modification not only improves cellular permeability but also provides a steric shield that protects the electron-rich furan ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • The 7-Amino Group: Positioned adjacent to the furan oxygen, the primary amine acts as a highly reactive nucleophilic handle for synthetic derivatization. Biologically, when converted to an amide or secondary amine, it serves as a critical hydrogen-bond donor/acceptor, frequently anchoring the molecule to the hinge region of kinases [3].

Application Note I: Design and Synthesis of Kinase Inhibitors

Context & Strategy

Benzofuran-7-amine derivatives are frequently utilized to synthesize ATP-competitive kinase inhibitors targeting inflammatory and oncological pathways. By acylating the 7-amino group, medicinal chemists can create amide derivatives that perfectly mimic the adenine ring of ATP, allowing the molecule to intercalate into the narrow hydrophobic cleft of the kinase hinge region [3].

Protocol: HATU-Mediated Amide Coupling Workflow

The following protocol details the synthesis of a benzofuran-based kinase inhibitor via amide coupling.

Reagents: Carboxylic acid derivative (target side-chain), 3-Methylbenzofuran-7-amine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition states of the reaction. HATU is specifically selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is crucial for overcoming the steric hindrance and slight electronic deactivation of the 7-amino group caused by the adjacent bicyclic system.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C and stir for 15 minutes under an inert atmosphere (Nitrogen/Argon).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate active ester formation without competing with the amine nucleophile.

  • Coupling: Add 3-Methylbenzofuran-7-amine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation System: Monitor the reaction via LC-MS. The complete disappearance of the starting amine mass ( [M+H]+≈148.07 ) and the emergence of the desired product mass confirm successful conversion, validating the coupling efficiency before workup.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Application Note II: Development of Anticancer Hybrids

Context & Strategy

Hybridization of the benzofuran core with other established pharmacophores (e.g., piperazines, chalcones, or quinazolines) yields potent cytotoxic agents. These hybrids frequently operate by inhibiting tubulin polymerization or inducing mitochondrial apoptotic pathways, outperforming their unsubstituted counterparts in selectivity and potency [2][4].

Protocol: High-Throughput MTT Cell Viability Assay

To evaluate the antiproliferative activity of synthesized benzofuran hybrids, the MTT colorimetric assay is employed as the gold standard for high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer lines) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37 °C in a 5% CO2​ humidified incubator.

  • Compound Treatment: Aspirate the culture media and replace it with 100 µL of fresh media containing serial dilutions of the benzofuran derivative (ranging from 0.1 to 100 µM).

    • Causality & Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin). Maintaining a constant, low DMSO concentration ( ≤0.1% ) across all wells prevents solvent-induced cytotoxicity, ensuring that observed cell death is strictly due to the pharmacological action of the test compound.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

    • Causality: Viable, metabolically active cells contain mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization & Measurement: Carefully aspirate the media to avoid disturbing the crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation System: Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism). The assay is only considered valid if the positive control (Cisplatin) falls within its historically established IC50​ range for that specific cell line, confirming the integrity of the cell batch and reagents.

Quantitative Data: Target Affinities and Physicochemical Properties

The table below summarizes the structure-activity relationship (SAR) data for various 3-Methylbenzofuran-7-amine derivatives, highlighting how specific functionalizations dictate biological targeting [1][2][4].

Derivative ClassPrimary Biological TargetTypical IC50​ RangeKey Structural Modification
Amide Derivatives IRAK4 / BMP-2 Kinases10 – 50 nMAcylation at the 7- NH2​ position
Piperazine Hybrids Tubulin (MCF-7 Cells)1.5 – 5.0 µMN-alkylation/Reductive amination at 7- NH2​
Chalcone Hybrids VEGFR-2 (A549 Cells)3.0 – 10.0 µMCross-coupling at the C-2 position
Halogenated Analogs Mitochondrial Apoptosis0.5 – 2.0 µMElectrophilic Halogenation at C-4 / C-5

Visualizations of Workflows and Mechanisms

Workflow Start 3-Methylbenzofuran-7-amine (Core Scaffold) Acylation Amide Coupling (HATU, DIPEA) Start->Acylation R-COOH Alkylation Reductive Amination (NaBH(OAc)3) Start->Alkylation R-CHO Halogenation Electrophilic Halogenation (NBS / NCS) Start->Halogenation X+ Target1 Kinase Inhibitors (IRAK4, BMP-2) Acylation->Target1 Target2 Tubulin Inhibitors (Piperazine Hybrids) Alkylation->Target2 Target3 Apoptosis Inducers (Halogenated Analogs) Halogenation->Target3

Synthetic Derivatization Pathways for 3-Methylbenzofuran-7-amine.

Mechanism Ligand Extracellular Signal (e.g., IL-1/TLR) Receptor Receptor Complex Ligand->Receptor Kinase Target Kinase (e.g., IRAK4) Receptor->Kinase Downstream Downstream Signaling (NF-κB / MAPK) Kinase->Downstream ATP Hydrolysis Inhibitor Benzofuran-7-amine Derivative Inhibitor->Kinase ATP-Competitive Binding Response Disease Progression (Inflammation / Cancer) Downstream->Response

Mechanism of Action: Kinase Inhibition by Benzofuran Derivatives.

References

  • Title: Bioactive Benzofuran derivatives: A review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Cancers (Basel) / PubMed Central URL: [Link]

  • Title: Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors Source: Molecules / PubMed Central URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances URL: [Link]

Application

Application Note: Advanced Catalytic Amination Protocols for the Synthesis of 3-Methylbenzofuran-7-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The 7-aminobenzofuran scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 7-aminobenzofuran scaffold is a privileged pharmacophore, heavily utilized in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and tubulin-binding antimitotic agents[1]. However, functionalizing the 7-position of the benzofuran ring presents unique synthetic hurdles. The steric hindrance imposed by the adjacent oxygen atom, coupled with the electronic deactivation of the heteroaromatic system, makes traditional nucleophilic aromatic substitution (SNAr) unviable.

While copper-catalyzed Ullmann-type couplings utilizing aqueous ammonia have been successfully applied to heteroaryl halides, they often require elevated temperatures (e.g., >80 °C specifically for 7-bromobenzofuran) and frequently suffer from competitive hydroxylation side-reactions that erode yields[2]. Consequently, Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for constructing these complex C–N bonds, offering milder conditions and superior chemoselectivity[3].

Causality in Catalyst Design: To synthesize 3-methylbenzofuran-7-amine, we utilize 7-bromo-3-methylbenzofuran as the electrophile. Direct use of ammonia gas or aqueous ammonia in Pd-catalysis often leads to the formation of stable, unreactive Werner-type Pd(II) complexes, which poison the catalyst. To circumvent this, Lithium hexamethyldisilazide (LiHMDS) is employed as a sterically hindered ammonia surrogate. The bulky tert-butyl groups on the t-BuXPhos ligand force the palladium center into a highly reactive, low-coordinate state (L1Pd(0)). This accelerates the difficult oxidative addition into the electron-rich benzofuran system, while the extreme steric bulk simultaneously drives the thermodynamically challenging reductive elimination step to release the aminated product.

Synthetic Workflow

G SM 2-Bromo-6-fluorophenol + Chloroacetone Int1 7-Bromo-3-methylbenzofuran (Intermediate) SM->Int1 Rap-Stoermer Cyclization PdCat Pd2(dba)3 / t-BuXPhos LiHMDS, Toluene, 90°C Int1->PdCat Oxidative Addition Int2 N-(3-Methylbenzofuran-7-yl) hexamethyldisilazane PdCat->Int2 Transmetalation & Reductive Elim. Hydrolysis HCl (aq) / MeOH Room Temp Int2->Hydrolysis Desilylation Product 3-Methylbenzofuran-7-amine (Target API Building Block) Hydrolysis->Product Neutralization

Synthetic workflow for 3-Methylbenzofuran-7-amine via Pd-catalyzed amination.

Reaction Optimization Data

The following table summarizes the quantitative screening data that validates the selection of the Pd2(dba)3 / t-BuXPhos / LiHMDS catalytic system over alternative methodologies.

EntryPrecatalyst (mol %)Ligand (mol %)Amine SurrogateBaseSolventTemp (°C)Yield (%)
1CuI (10)DMPS (10)NH3 (aq)K3PO4 (2.0 eq)MeOH8045
2Pd2(dba)3 (2.5)XPhos (5.0)Benzophenone imineNaOt-Bu (1.5 eq)Toluene10068
3Pd(OAc)2 (5.0)RuPhos (5.0)LiHMDS (2.5 eq)In situTHF8574
4 Pd2(dba)3 (2.0) t-BuXPhos (4.8) LiHMDS (2.5 eq) In situ Toluene 90 92

Note: In Entries 3 and 4, LiHMDS serves a dual purpose as both the amine surrogate and the stoichiometric base, streamlining the reaction components.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal checkpoints are included to ensure the integrity of the catalytic cycle at each stage.

Materials Required:
  • Substrate: 7-Bromo-3-methylbenzofuran (1.0 mmol, 211 mg)

  • Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg)

  • Ligand: t-BuXPhos (0.048 mmol, 20.4 mg)

  • Reagent: LiHMDS (1.0 M solution in THF, 2.5 mmol, 2.5 mL)

  • Solvents: Anhydrous Toluene (degassed), Methanol, 1M HCl (aq)

Step 1: Pre-Catalyst Activation (Schlenk Technique)
  • Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times.

  • Loading: Add Pd2(dba)3 (18.3 mg) and t-BuXPhos (20.4 mg) to the flask under a positive stream of Argon.

  • Solvation & Activation: Inject 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from a dark, opaque burgundy (characteristic of the resting Pd2(dba)3 dimer) to a clear, deep golden-yellow. This optical shift confirms the successful dissociation of the dba ligands and the formation of the active L1Pd(0) species.

Step 2: Buchwald-Hartwig Cross-Coupling
  • Substrate Addition: Dissolve 7-bromo-3-methylbenzofuran (211 mg) in 1.0 mL of degassed toluene and inject it into the active catalyst solution.

  • Amine Surrogate Addition: Dropwise, inject the LiHMDS solution (2.5 mL, 1.0 M in THF) over 2 minutes.

    • Self-Validation Checkpoint: A slight exotherm should be felt through the glass, and the solution will darken to a deep amber. This indicates the initiation of the transmetalation step.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1) or LC-MS.

Step 3: In Situ Deprotection (Desilylation)
  • Cooling: Remove the flask from the oil bath and allow it to cool to 0 °C in an ice bath.

  • Hydrolysis: Carefully quench the reaction by slowly adding 2.0 mL of Methanol, followed by 3.0 mL of 1M HCl (aq).

    • Causality: The acidic aqueous environment rapidly cleaves the labile N-Si bonds of the hexamethyldisilazane intermediate, liberating the free primary amine while simultaneously neutralizing the highly basic lithium salts.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete desilylation.

Step 4: Workup and Purification
  • Neutralization: Basify the aqueous layer to pH 10 using saturated Na2CO3 (aq).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield 3-Methylbenzofuran-7-amine as a pale yellow solid.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors ACS Publications URL:[Link][3]

  • Cu-Catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands Organic Process Research & Development - ACS Publications URL:[Link][2]

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies Taylor & Francis URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylbenzofuran-7-amine

Welcome to the dedicated technical support guide for the synthesis of 3-Methylbenzofuran-7-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Methylbenzofuran-7-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions are based on established principles of heterocyclic chemistry and field-proven insights.

Troubleshooting Guide: Navigating the Synthesis of 3-Methylbenzofuran-7-amine

The synthesis of 3-Methylbenzofuran-7-amine is typically approached as a two-step process: the regioselective nitration of 3-methylbenzofuran, followed by the reduction of the resulting nitro-intermediate. Each step presents unique challenges that can impact the final yield and purity.

Step 1: Electrophilic Nitration of 3-Methylbenzofuran

The introduction of a nitro group at the C7 position of the 3-methylbenzofuran ring is a critical step where regioselectivity is the primary challenge.

Q1: My nitration of 3-methylbenzofuran results in a low yield of the desired 3-methyl-7-nitrobenzofuran and a mixture of other isomers. How can I improve the regioselectivity?

A1: This is a common issue stemming from the complex electronics of the benzofuran ring system. Electrophilic attack on benzofuran can occur at multiple positions.[1][2] Here's a breakdown of the problem and potential solutions:

  • Understanding the Regioselectivity: The oxygen atom in the furan ring is an activating, ortho-, para-director, while the fused benzene ring also influences the substitution pattern. In the case of benzofuran, electrophilic substitution often favors the 2-position.[1] The presence of the methyl group at C3 further complicates the electronic landscape. To achieve substitution at the 7-position, careful selection of nitrating agents and reaction conditions is crucial.

  • Troubleshooting Strategies:

    • Choice of Nitrating Agent: Standard nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acid) can be too harsh, leading to poor selectivity and side reactions.[3] Consider milder nitrating agents that can favor substitution on the benzene ring.

Nitrating AgentTemperatureSolventExpected Outcome
Conc. HNO₃ / Conc. H₂SO₄0 °C to RTNoneHigh reactivity, poor regioselectivity, potential for oxidation and polysubstitution.
Acetyl nitrate (in situ from HNO₃ and Ac₂O)-10 °C to 0 °CAcetic AnhydrideMilder conditions, may improve selectivity for the benzene ring.
Cu(NO₃)₂ on a solid supportRoom TemperatureAcetonitrileHeterogeneous catalysis can sometimes offer better regioselectivity.
  • Purification of Isomers: If a mixture of isomers is unavoidable, separation can be achieved by column chromatography on silica gel. The different polarity of the nitro-isomers should allow for their separation.[4] Developing a good TLC method to visualize the separation of the isomers is the first step.

Q2: I am observing significant decomposition of my 3-methylbenzofuran starting material during nitration. What is causing this and how can I prevent it?

A2: The benzofuran ring system, particularly the furan moiety, can be sensitive to strong acids and oxidizing conditions inherent in many nitration protocols.

  • Causality: The combination of a strong acid (like sulfuric acid) and an oxidizing agent (nitric acid) can lead to ring-opening, polymerization, or other degradation pathways of the electron-rich benzofuran ring.

  • Preventative Measures:

    • Milder Conditions: As mentioned in Q1, switching to a milder nitrating agent such as acetyl nitrate can reduce the acidity and oxidative stress on the molecule.

    • Controlled Addition: Add the nitrating agent slowly and in a portion-wise manner to the solution of 3-methylbenzofuran. This helps to dissipate the heat of reaction and maintain a low concentration of the reactive electrophile at any given time.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to unwanted side reactions.

Step 2: Reduction of 3-Methyl-7-nitrobenzofuran

The reduction of the nitro group to an amine is the final step. The main goals are to achieve complete conversion and to do so without affecting the benzofuran core.

Q3: My reduction of 3-methyl-7-nitrobenzofuran is incomplete, and I have a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions or the choice of reducing agent.

  • Potential Causes:

    • Insufficient equivalents of the reducing agent.

    • Deactivation of the catalyst (in the case of catalytic hydrogenation).

    • Low reaction temperature or insufficient reaction time.

  • Optimization Strategies:

Reducing AgentTypical ConditionsTroubleshooting Steps
SnCl₂·2H₂O / HClEthanol, RefluxIncrease the equivalents of SnCl₂. Ensure the pH is acidic throughout the reaction.
H₂ / Pd-CMethanol or Ethanol, RT, 1 atm H₂Ensure the catalyst is active. Increase hydrogen pressure. Add a co-solvent like ethyl acetate to improve solubility.
NaBH₄ / FeCl₂THF, 28°CThis is a milder system.[5] Ensure the reagents are of good quality. The reaction may require longer reaction times.

Q4: I am observing the formation of colored impurities during the reduction step. What are these and how can I minimize them?

A4: The formation of colored impurities during the reduction of nitroarenes is often due to the formation of intermediates such as nitroso and hydroxylamine species, which can couple to form azoxy and azo compounds.

  • Minimization and Removal:

    • Robust Reducing Agent: Using a strong and efficient reducing system, like catalytic hydrogenation or SnCl₂/HCl, can help to ensure the complete reduction of these intermediates to the amine.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification: Most of these colored impurities are highly polar and can be removed by column chromatography. A plug of silica gel or celite filtration might also be effective. The final product, 3-Methylbenzofuran-7-amine, may also be purified by recrystallization of its hydrochloride salt.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methylbenzofuran 3-Methylbenzofuran Nitration Reaction Nitration Reaction 3-Methylbenzofuran->Nitration Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Reaction Crude Nitro-isomers Crude Nitro-isomers Nitration Reaction->Crude Nitro-isomers Purification Purification Crude Nitro-isomers->Purification 3-Methyl-7-nitrobenzofuran 3-Methyl-7-nitrobenzofuran Purification->3-Methyl-7-nitrobenzofuran Reduction Reaction Reduction Reaction 3-Methyl-7-nitrobenzofuran->Reduction Reaction Reducing Agent Reducing Agent Reducing Agent->Reduction Reaction Crude Amine Crude Amine Reduction Reaction->Crude Amine Final Purification Final Purification Crude Amine->Final Purification 3-Methylbenzofuran-7-amine 3-Methylbenzofuran-7-amine Final Purification->3-Methylbenzofuran-7-amine

Caption: Synthetic workflow for 3-Methylbenzofuran-7-amine.

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to substituted benzofurans in general?

A5: There are numerous methods for the synthesis of the benzofuran core. Some of the most common include:

  • Perkin Rearrangement: A classic method involving the reaction of a salicylaldehyde with an α-halo-ketone.

  • Palladium-catalyzed cyclization: Reactions such as the Sonogashira coupling followed by intramolecular cyclization are modern and versatile methods.[6]

  • Acid-catalyzed cyclization: Dehydration of α-aryloxyketones can lead to the formation of the benzofuran ring.[2]

  • Radical reactions: Recent advances have utilized radical cyclizations to construct the benzofuran skeleton.

Q6: How does the methyl group at the 3-position influence the reactivity of the benzofuran ring?

A6: The methyl group at the C3 position is an electron-donating group. It will influence the regioselectivity of electrophilic aromatic substitution reactions by further activating the ring system. Its electronic contribution will, in concert with the directing effects of the furan oxygen, determine the final substitution pattern.

Q7: Are there any safety precautions I should be aware of when working with nitrating agents?

A7: Yes, nitrating agents, especially mixtures of concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All work with nitrating agents should be performed in a well-ventilated fume hood.

  • Temperature Control: Nitration reactions can be highly exothermic. It is crucial to maintain strict temperature control and to add reagents slowly to prevent runaway reactions.

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice.

Q8: What analytical techniques are best for monitoring the progress of these reactions and characterizing the final product?

A8:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of products.

  • Characterization of Intermediates and Final Product:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the regiochemistry of the substitution.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the amine group (N-H stretching in the region of 3500-3300 cm⁻¹).

Proposed Synthetic Protocol

The following is a generalized protocol based on established chemical principles. Optimization will be required for specific laboratory conditions.

Step 1: Synthesis of 3-Methyl-7-nitrobenzofuran
  • To a solution of 3-methylbenzofuran (1.0 eq) in acetic anhydride at -10 °C, add concentrated nitric acid (1.1 eq) dropwise while maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-methyl-7-nitrobenzofuran isomer.

Step 2: Synthesis of 3-Methylbenzofuran-7-amine
  • Dissolve 3-methyl-7-nitrobenzofuran (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-Methylbenzofuran-7-amine by column chromatography or by recrystallization of its hydrochloride salt.

Logical Relationship Diagram

G cluster_0 Problem: Low Yield/Purity cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Poor Regioselectivity Poor Regioselectivity Low Yield->Poor Regioselectivity Decomposition Decomposition Low Yield->Decomposition Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Impure Product Impure Product Impure Product->Poor Regioselectivity Side Reactions Side Reactions Impure Product->Side Reactions Optimize Nitrating Agent Optimize Nitrating Agent Poor Regioselectivity->Optimize Nitrating Agent Control Temperature Control Temperature Decomposition->Control Temperature Optimize Reducing Agent Optimize Reducing Agent Incomplete Reaction->Optimize Reducing Agent Purification Strategy Purification Strategy Side Reactions->Purification Strategy

Caption: Troubleshooting logic for 3-Methylbenzofuran-7-amine synthesis.

References

  • Shvartsberg, M. S., & Ivashkina, V. I. (2010). Methods for the Preparation of 3-Nitrobenzofurans. Chemistry of Heterocyclic Compounds, 46(7), 767-781. [Link]

  • ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Zhang, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

  • Khan, M. A., & Kamal, A. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 925-968. [Link]

  • Gubin, J., et al. (1987). Synthesis and antiarrhythmic activity of new benzofuran derivatives. Journal of Medicinal Chemistry, 30(11), 2003-2008. [Link]

  • Huy, P. T., et al. (2005). Enantiomerical excess determination, purification and biological evaluation of (3S) and (3R) alpha,beta-butenolide analogues of isobenzofuranone. Bioorganic & Medicinal Chemistry Letters, 15(3), 501-504. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Raza, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Park, S. B., & Kim, J. H. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31239. [Link]

  • Sheng, Y., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry, 80(19), 9579-9587. [Link]

  • Liu, J., et al. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers, 8(10), 2217-2222. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • Wang, Y., et al. (2020). Asymmetric Dearomatization of 2-nitrobenzofurans by Organocatalyzed One-Step Michael Addition to Access 3,3'-disubstituted Oxindoles. Chemical Communications, 56(17), 2586-2589. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Wang, Z., et al. (2018). Palladium-Catalyzed Highly Stereoselective Dearomative [3 + 2] Cycloaddition of Nitrobenzofurans. Angewandte Chemie International Edition, 57(40), 13239-13243. [Link]

  • Google Patents. (n.d.).
  • El-Sayed, N. N. E., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1296. [Link]

  • Wang, Q., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(19), 5406-5412. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • Zhang, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8565. [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 965159. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methylbenzofuran-7-amine Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve complex solubility and stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve complex solubility and stability issues associated with 3-Methylbenzofuran-7-amine (and its hydrochloride salts) in Dimethyl Sulfoxide (DMSO).

This compound presents a unique physicochemical challenge: it features a highly lipophilic benzofuran core coupled with a reactive primary amine. While DMSO is an excellent aprotic solvent for the hydrophobic core, its extreme hygroscopicity and potential to facilitate amine oxidation can lead to unpredictable assay results, compound precipitation, and degradation.

Diagnostic Workflow

Before altering your assay conditions, use the following self-validating diagnostic workflow to isolate the root cause of your solubility issue.

Workflow Start Solubility Issue Detected 3-Methylbenzofuran-7-amine Q1 Is the precipitation in the DMSO stock or aqueous assay? Start->Q1 Stock In DMSO Stock Q1->Stock Assay In Aqueous Assay Q1->Assay WaterCheck Check Water Content (Hydration > 5%?) Stock->WaterCheck Degradation Check Amine Oxidation (Color Change/LC-MS) Stock->Degradation Kinetic Kinetic Solubility Limit Reached (Solvent Shift Effect) Assay->Kinetic Action1 Protocol 2: Rejuvenate via N2 / Anhydrous DMSO WaterCheck->Action1 High Moisture Action2 Discard & Remake Fresh Stock Degradation->Action2 Degraded Action3 Protocol 1: Nephelometry & Adjust Dilution Protocol Kinetic->Action3 Optimize Dilution

Caption: Diagnostic workflow for isolating DMSO-related solubility issues for 3-Methylbenzofuran-7-amine.

Primary Troubleshooting Guide (Q&A)

Q: Why does my 3-Methylbenzofuran-7-amine stock precipitate over time even when stored in tightly sealed microtubes?

A: The primary culprit is the hygroscopic nature of DMSO. Dry DMSO rapidly pulls water vapor out of the air each time a compound library or vial is opened 1. 3-Methylbenzofuran-7-amine relies on DMSO's low dielectric constant to solvate its lipophilic benzofuran core. When water infiltrates the stock, it engages in strong hydrogen bonding with the sulfoxide oxygen, effectively "stealing" the solvent molecules. This increases the dielectric constant of the solution, causing the lipophilic core to aggregate and precipitate. Even a 1536-well microplate exposed to 40% relative humidity can absorb over 6% water by volume in just one hour 2.

Q: I am observing inconsistent biological assay results. The compound crashes out when diluted into my aqueous assay buffer. How do I fix this?

A: This is a classic "solvent shift" phenomenon related to kinetic versus thermodynamic solubility. When you dilute a highly concentrated DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic 3-Methylbenzofuran-7-amine locally supersaturated. Because dissolving a compound in dilute DMSO is a very slow kinetic process 3, the compound precipitates before it can reach its true thermodynamic equilibrium. Solution: Always perform your serial dilutions in 100% anhydrous DMSO first, and then transfer a constant, small volume (e.g., 1-2%) of each dilution into the final aqueous buffer 4. This ensures all assay wells have the exact same final DMSO concentration, isolating the compound's concentration as the only variable.

Q: My stock solution has developed a slight yellow/brown tint. Is the compound still viable?

A: Color changes in amine-containing compounds often indicate oxidation. The primary amine on the 7-position is susceptible to oxidation (forming hydroxylamines or nitroso derivatives), especially in the presence of trace metals, light, or dissolved oxygen in hydrated DMSO. Water content in DMSO significantly accelerates this degradation 5. If a color change is observed, the stock must be analytically verified (via LC-MS or HPLC-UV) before use.

Quantitative Data & Benchmarks

The following table summarizes the physicochemical behavior of fragment-like molecules 6 such as 3-Methylbenzofuran-7-amine across different solvent states.

ParameterAnhydrous DMSO (<0.1% H₂O)Hydrated DMSO (~5-10% H₂O)Aqueous Assay (1% DMSO)
Solubility Limit > 50 mM (Thermodynamic)< 10 mM (High risk of precipitation)~ 100 - 500 µM (Kinetic limit)
Amine Stability (Oxidation) High (Stable for months at -20°C)Moderate (Accelerated degradation)Low (Use immediately)
Freeze-Thaw Integrity Excellent (Uniform concentration)Poor (Concentration gradients form)N/A (Single-use only)
Dielectric Constant ~ 46.7> 50 (Disrupts lipophilic solvation)~ 80 (Water-dominated)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Implement the following self-validating protocols to empirically manage your compound.

Protocol 1: Determination of Kinetic Solubility via Nephelometry

Causality: Nephelometry detects the exact point of precipitation by measuring forward-scattered light caused by suspended insoluble particles. It is the gold standard for detecting when 3-Methylbenzofuran-7-amine transitions from a solvated state to an aggregated state in aqueous media 4. Self-Validation Mechanism: This protocol includes a blank (buffer + 1% DMSO) to establish baseline scatter, and a known highly soluble reference compound to ensure the buffer matrix isn't causing false positives.

  • Prepare Serial Dilutions: In a 96-well V-bottom plate, perform a 2-fold serial dilution of your 10 mM 3-Methylbenzofuran-7-amine stock using 100% anhydrous DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a flat-bottom UV-transparent 96-well plate containing 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This ensures a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow kinetic aggregation to occur.

  • Nephelometric Reading: Read the plate using a nephelometer.

  • Data Analysis: Plot the concentration vs. scattered light (RNU). The kinetic solubility limit is the concentration immediately preceding the inflection point where light scattering exponentially increases.

Protocol 2: Rejuvenation of Hydrated DMSO Stocks

Causality: Instead of discarding hydrated stocks, you can reverse the hydration by exploiting vapor pressure gradients. By placing the hydrated plates in a sealed, nitrogen-purged environment rich in anhydrous DMSO, water vapor is drawn out of the sample wells into the anhydrous sink, restoring the original molarity 1. Self-Validation Mechanism: Weigh the microplate before and after incubation. A reduction in mass confirms water removal. Use Evaporative Light Scattering Detection (ELSD) on a control well to verify that the molarity has been restored.

  • Pre-Weighing: Accurately weigh the hydrated compound library plate on an analytical balance.

  • Chamber Setup: Place an open reservoir of fresh, anhydrous DMSO inside a desiccator or compound storage pod.

  • Incubation: Place the unsealed compound plate into the pod. Purge the pod with dry Nitrogen gas to remove atmospheric moisture, then seal it.

  • Equilibration: Incubate for 48 to 72 hours at room temperature. The anhydrous DMSO reservoir will pull water from the compound wells.

  • Post-Weighing & Verification: Re-weigh the plate to confirm mass reduction (water loss). Run an ELSD or LC-MS check on a control well to confirm the concentration of 3-Methylbenzofuran-7-amine has been restored to its target molarity.

Frequently Asked Questions (FAQs)

Q: Can I heat the DMSO stock to redissolve the compound? A: While gentle warming (e.g., 37°C) can temporarily increase thermodynamic solubility, it is not recommended as a permanent fix. Heating accelerates the oxidation of the primary amine group, especially if water or dissolved oxygen is present. Furthermore, the compound will likely reprecipitate upon cooling, leading to inaccurate assay concentrations.

Q: Should I store my 3-Methylbenzofuran-7-amine DMSO stocks at -80°C or -20°C? A: -20°C is generally preferred for routine use. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles from -80°C to room temperature can cause severe concentration gradients and localized precipitation 5. If long-term storage is required, aliquot the stock into single-use microtubes to avoid freeze-thaw cycles entirely.

Q: Does the hydrochloride salt form of 3-Methylbenzofuran-7-amine behave differently in DMSO? A: Yes. While the free base is highly soluble in DMSO, the hydrochloride salt relies on the polarity of the solvent. If the DMSO is entirely anhydrous, the dissolution of the salt form might be slightly slower kinetically than the free base. However, once dissolved, the salt form often exhibits better stability against amine oxidation.

References

  • HTS library plate rejuvenation using a DMSO-rich
  • In situ DMSO hydration measurements of HTS compound libraries Source: ResearchG
  • A novel approach to determine water content in DMSO for a compound collection repository Source: PubMed (nih.gov)
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed (nih.gov)
  • Compound Solubility with Dimethylsulfoxide Source: Hampton Research
  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC (nih.gov)

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methylbenzofuran-7-amine Crude Extracts

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of heterocyclic aromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of heterocyclic aromatic amines. 3-Methylbenzofuran-7-amine is an electron-rich, basic molecule often synthesized via the reduction of its corresponding nitro precursor. Crude extracts typically contain unreacted starting materials, regioisomers, transition metal catalysts, and oxidative degradation products.

This guide provides field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity recovery of your target compound.

FAQ 1: Bulk Clearance of Neutral and Acidic Impurities

Question: My crude extract is heavily contaminated with unreacted 3-methyl-7-nitrobenzofuran and phenolic byproducts. What is the most efficient bulk clearance method before attempting chromatography?

Answer: The most effective approach is an acid-base liquid-liquid extraction. Because 3-methylbenzofuran-7-amine contains a basic primary amine group, its solubility can be manipulated via protonation. By lowering the pH, the amine forms a highly water-soluble ammonium salt, while neutral impurities (like the nitro precursor) and acidic impurities (like phenols) remain trapped in the organic phase [1].

AcidBase Crude Crude Extract in Organic Solvent (Amine + Neutral/Acidic Impurities) AddAcid Add Aqueous HCl (pH < 2) Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Phase (Neutral/Acidic Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Ammonium Salt) PhaseSep1->Aq1 Keep AddBase Add Aqueous NaOH (pH > 10) Aq1->AddBase Extract Extract with EtOAc AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Waste Salts) PhaseSep2->Aq2 Discard Org2 Organic Phase (Purified Free Base) PhaseSep2->Org2 Keep

Workflow for acid-base extraction of 3-methylbenzofuran-7-amine.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude extract in an immiscible organic solvent (e.g., Ethyl Acetate).

  • Acidification: Add 1M aqueous HCl and stir vigorously for 10 minutes.

    • Causality: Vigorous stirring maximizes the surface area between phases, ensuring complete protonation of the amine.

    • Self-Validation: Test the aqueous layer with pH paper; it must read pH < 2. If it is higher, the amine is not fully protonated. Add more 1M HCl until the target pH is reached.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (containing your product) and discard the organic layer.

    • Self-Validation: Spot the discarded organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/brown spot confirms that 100% of the amine has successfully transferred to the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic and heat can degrade the product) and slowly add 2M NaOH until the pH > 10. The solution will turn cloudy as the free base oils out.

  • Recovery: Extract the basic aqueous layer three times with fresh Ethyl Acetate. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 2: Overcoming Silica Gel Streaking

Question: When attempting to purify the free base via flash column chromatography, the compound streaks severely, resulting in poor resolution and low recovery. How do I fix this?

Answer: This is a ubiquitous challenge when purifying basic aromatic amines. Standard normal-phase silica gel is populated with acidic silanol groups (Brønsted acids). These silanols strongly interact with the basic amine group of 3-methylbenzofuran-7-amine via acid-base attraction [2]. This interaction causes the compound to drag along the column, leading to severe band-broadening (streaking) and irreversible adsorption.

To resolve this, you must either mask the acidic silanols dynamically or use a modified stationary phase.

Table 1: Comparison of Chromatographic Strategies for 3-Methylbenzofuran-7-amine

MethodStationary PhaseMobile Phase AdditiveResolutionExpected Recovery
Standard Normal PhaseBare SilicaNonePoor (Severe Streaking)< 50%
Base-Deactivated PhaseBare Silica1-5% Triethylamine (TEA)Good> 85%
Amine-FunctionalizedNH₂-SilicaNoneExcellent> 90%
Reversed-PhaseC18 Silica0.1% Formic AcidExcellent> 90%

Protocol: Base-Deactivated Flash Chromatography

  • Solvent Preparation: Prepare your standard mobile phase (e.g., Hexanes/Ethyl Acetate), but add 2% Triethylamine (TEA) v/v to both the weak and strong solvents.

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-modified weak solvent.

    • Causality: The TEA acts as a sacrificial competing base. It binds to and neutralizes the acidic silanols before your product is loaded, creating a deactivated surface that allows the benzofuranamine to elute based on polarity rather than acid-base affinity [2].

  • Loading & Elution: Load the crude amine and elute using a gradient of the TEA-modified mobile phase.

    • Self-Validation: Monitor fractions via UV (254 nm). The chromatogram should display a sharp, symmetrical peak without a tail, confirming that secondary silanol interactions have been successfully suppressed.

FAQ 3: Preventing Oxidative Degradation

Question: My purified 3-methylbenzofuran-7-amine turns from a pale yellow oil to a dark brown tar over a few weeks in the fridge. What is happening, and how can it be prevented?

Answer: Electron-rich aromatic amines, particularly those conjugated with an oxygen-containing heterocycle like benzofuran, are highly susceptible to auto-oxidation. Upon exposure to atmospheric oxygen and light, the primary amine rapidly oxidizes to form highly colored, polymeric quinone-imine derivatives or azo compounds[3].

Stability FreeBase 3-Methylbenzofuran-7-amine (Free Base) Degradation Quinone-imines & Azo Compounds (Degradation) FreeBase->Degradation O2 (Air) / Light Oxidation Salt Ammonium Chloride Salt (Stable Storage) FreeBase->Salt HCl in Dioxane (Argon, 0°C)

Logical relationship between amine state and oxidative stability.

Protocol: Hydrochloride Salt Formation for Long-Term Storage To ensure long-term stability, the free base must be converted into its corresponding hydrochloride salt. Protonating the amine withdraws electron density from the aromatic ring, rendering the molecule electron-deficient and highly resistant to oxidation.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether (or 1,4-dioxane) under an inert Argon atmosphere.

  • Precipitation: Cool the flask to 0 °C. Slowly add 1.1 molar equivalents of 4M HCl in dioxane dropwise.

    • Causality: Conducting this at 0 °C prevents localized heating that could degrade the compound before the salt fully forms.

  • Isolation: A white to off-white precipitate (3-methylbenzofuran-7-ammonium chloride) will form immediately.

    • Self-Validation: The supernatant liquid should transition from yellow to completely clear and colorless, indicating that all the free base has precipitated as the insoluble salt.

  • Storage: Filter the solid under vacuum, wash with cold anhydrous ether, and store in a desiccator at -20 °C. The salt can be stored indefinitely and easily free-based prior to downstream reactions by washing with saturated aqueous NaHCO₃.

References

  • Title: Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Title: High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design Source: National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: Resolving Baseline Noise in 3-Methylbenzofuran-7-amine LC-MS Analysis

Introduction Analyzing 3-Methylbenzofuran-7-amine—a basic, primary aromatic amine—via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges. In positive electrospray ionization (ESI+) mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Analyzing 3-Methylbenzofuran-7-amine—a basic, primary aromatic amine—via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges. In positive electrospray ionization (ESI+) mode, researchers frequently encounter elevated baseline noise, signal suppression, and "fuzzy" chromatograms. This guide provides a mechanistic approach to diagnosing and resolving these issues, ensuring high signal-to-noise (S/N) ratios and robust quantification for drug development workflows.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting MS parameters or changing mobile phases, you must systematically isolate the source of the noise. The following self-validating workflow separates chromatographic issues from mass spectrometer contamination.

G Start High Baseline Noise Detected in ESI+ Mode Step1 Run Zero-Injection Gradient (Mobile Phase Only) Start->Step1 Check1 Is noise still present? Step1->Check1 PathA Bypass LC Column (Direct Infusion) Check1->PathA Yes Cause1 Sample Matrix Effect or Carryover Check1->Cause1 No Check2 Is noise still present? PathA->Check2 Cause2 Column Bleed or Stationary Phase Degradation Check2->Cause2 No Cause3 MS Source Contamination or Mobile Phase Impurity Check2->Cause3 Yes

Caption: Diagnostic workflow to systematically isolate the source of baseline noise in LC-MS systems.

Troubleshooting FAQs

Q1: Why is my baseline noise exceptionally high when analyzing 3-Methylbenzofuran-7-amine in ESI+ mode?

A1: The high baseline is typically a combination of chemical noise and chromatographic tailing .

  • Chemical Noise: To protonate basic amines (pKa ~4.5–5.5), acidic mobile phases are used. However, common additives like formic acid can amplify the ionization of ubiquitous contaminants (e.g., plasticizers, nylon oligomers) present in the solvent lines or ambient air ().

  • Chromatographic Tailing: 3-Methylbenzofuran-7-amine contains a primary amine group that strongly interacts with unendcapped, acidic silanols on standard C18 silica columns via ion-exchange mechanisms. Instead of eluting as a sharp peak, the compound "smears" across the gradient. This continuous micro-elution mimics a raised, noisy baseline ([1]).

Q2: How do I differentiate between chemical noise from the mobile phase and column bleed?

A2: Execute the System Isolation Protocol to create a self-validating diagnostic loop ([2]):

Protocol 1: System Isolation Test

  • Zero-Injection Test: Run your standard gradient without injecting a sample. If the baseline drops to normal levels, the noise is caused by your sample matrix (e.g., endogenous phospholipids). If the noise persists, proceed to step 2.

  • Column Bypass: Disconnect the LC column and connect the autosampler directly to the MS source using a zero-dead-volume union. Run the same mobile phase gradient.

  • Causality Check:

    • If the baseline noise disappears , the column is the source (column bleed, or strongly retained contaminants slowly washing off).

    • If the noise remains , the issue is either contaminated mobile phase solvents or a dirty MS source (e.g., contaminated corona needle or ion optics).

Q3: What is the optimal mobile phase composition to minimize background ions for this specific compound?

A3: While 0.1% formic acid is the industry default, it is sub-optimal for primary aromatic amines. Switching to a buffered system (e.g., 5 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) provides superior results ([3]).

Causality: The ammonium ion ( NH4+​ ) acts as a silanol-masking agent, outcompeting the protonated amine for active sites on the column. This sharpens the peak, pulling the signal out of the baseline noise. Furthermore, acetate provides a softer ionization environment in the ESI source, significantly reducing the abundance of solvent cluster ions.

Table 1: Signal-to-Noise (S/N) Comparison of Mobile Phase Additives for Aromatic Amines

Mobile Phase AdditiveAnalyte Peak AreaBaseline Noise Level (cps)S/N RatioPeak Shape (Asymmetry Factor)
0.1% Formic Acid1.2 x 10^54,500261.8 (Severe Tailing)
0.1% Acetic Acid1.1 x 10^52,100521.6 (Moderate Tailing)
5 mM Ammonium Acetate (pH 4.5)1.5 x 10^58001871.1 (Symmetrical)
Q4: I've isolated the noise to the mobile phase. What specific background ions should I look for?

A4: Identifying the exact m/z of the background noise can pinpoint the contamination source. Below is a summary of common ESI+ background ions that interfere with low-mass aromatic amine analysis.

Table 2: Common ESI+ Background Ions and Their Origins

m/z ValuePutative IdentityCommon SourceMitigation Strategy
149.02Phthalic Anhydride fragmentPlasticizers in tubing/filtersUse LC-MS grade glassware; avoid PEEK tubing
226.10Nylon 6,6 MonomerNylon solvent filtersSwitch to PTFE or regenerated cellulose filters
288.13Sodium dodecylsulfate (SDS)Detergent residueThoroughly flush system with high organic (IPA/MeOH)
391.28Diisooctyl phthalate + H+ PlasticizersEliminate plastic from sample prep workflow
453.30Nylon oligomer dimerNylon filters/vialsUse certified glass vials and PTFE septa
Q5: How does the sample matrix impact the baseline, and how can I clean it up effectively?

A5: Complex biological matrices contain endogenous phospholipids and salts that cause severe ion suppression and elevate the baseline across the entire chromatogram. Because 3-Methylbenzofuran-7-amine is a basic compound, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is highly recommended to isolate it from neutral and acidic matrix noise[1].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Aromatic Amines Causality: This orthogonal protocol exploits the basicity of the amine. The acidic load/wash steps keep the amine positively charged, anchoring it to the sulfonic acid groups of the sorbent. The organic wash strips away baseline-elevating lipids. The basic elution neutralizes the amine, releasing it cleanly without isobaric interferences.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol, followed by 2 mL of 2% Formic Acid in LC-MS grade Water through the MCX cartridge to activate the sorbent.

  • Loading: Dilute your sample 1:1 with 2% Formic Acid in Water. This ensures the 3-Methylbenzofuran-7-amine is fully protonated. Load onto the cartridge at a flow rate of 1 mL/min.

  • Acidic Wash: Wash with 2 mL of 2% Formic Acid in Water. (Purpose: Removes polar and neutral interferences).

  • Organic Wash: Wash with 2 mL of 100% Methanol. (Purpose: Removes hydrophobic interferences, specifically phospholipids that cause baseline humps).

  • Elution: Elute the target amine with 2 mL of 5% Ammonium Hydroxide in Methanol. (Purpose: The high pH neutralizes the amine, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in your initial mobile phase conditions prior to injection.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine . National Library of Medicine (PMC). Available at:[Link]

  • Controlling Contamination in LC/MS Systems . Waters Corporation Help Center. Available at:[Link]

  • ESI Common Background Ions: Repeating Units . University of Washington Proteomics Resource. Available at:[Link]

  • Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials . National Library of Medicine (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Activity Relationship (SAR) of Benzofuran-7-amines in Oncology

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multi-dimensional problem balancing pharmacodynamics (target affinity) and pharmacokinetics (solubility, pe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multi-dimensional problem balancing pharmacodynamics (target affinity) and pharmacokinetics (solubility, permeability). The benzofuran-7-amine core is a highly privileged scaffold in medicinal chemistry. Its unique electronic distribution and steric profile make it an excellent bioisostere for indoles and anilines, allowing it to occupy lipophilic pockets in various kinase and protein domains while maintaining favorable drug-like properties.

This guide provides an objective, data-driven comparison of the benzofuran-7-amine scaffold's performance across two distinct oncological targets: the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and the Colchicine binding domain of Tubulin.

Target Comparison: EGFR Tyrosine Kinase vs. Tubulin (Colchicine Domain)

To understand the versatility of the benzofuran-7-amine scaffold, we must analyze how its structural modifications dictate target selectivity.

A. EGFR Tyrosine Kinase Inhibition

In the development of targeted cancer therapies, 4-aminoquinazolines (like Gefitinib) are standard ATP-competitive inhibitors of EGFR. Appending a benzofuran-7-amine moiety to the 4-aminoquinazoline core creates a hybrid molecule with superior binding affinity[1].

  • Mechanistic Causality: The quinazoline core anchors the molecule in the ATP-binding hinge region via hydrogen bonds, while the benzofuran-7-amine acts as a rigid, lipophilic tail.

  • SAR Insights: Halogenation is critical here. The incorporation of a bromine atom at the C-5 position of the benzofuran ring (e.g., 5-bromo-2-(3-fluorophenyl)benzofuran-7-amine) significantly enhances biological activity. This is due to increased lipophilicity and the formation of optimal van der Waals interactions and T-shaped π -stacking with the Phe699 residue in the hydrophobic pocket of the kinase domain[2].

EGFR_Pathway EGFR EGFR Tyrosine Kinase PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Ligand EGF Ligand Ligand->EGFR Activation Inhibitor Benzofuran-7-amine Hybrid Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Promotes Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

EGFR Signaling Pathway and Inhibition by Benzofuran-7-amine Hybrids.

B. Tubulin Inhibition (Colchicine Domain)

Alternatively, benzofuran-7-amines can be optimized to target the tumor vasculature by binding to the colchicine domain of αβ -tubulin, preventing microtubule polymerization[3].

  • Mechanistic Causality: Unlike the extended conformation required for EGFR, tubulin inhibitors require the benzofuran core to mimic the compact trimethoxyphenyl ring of colchicine.

  • SAR Insights: Substitutions at the C-2 position dictate the orientation within the hydrophobic pocket of β -tubulin. Shifting from a simple methyl group to a methoxymethyl group at C-2 drastically increases the binding constant ( Kb​ ), yielding some of the highest affinity colchicine-domain ligands reported to date[3].

Quantitative Data Presentation

The following tables summarize the in vitro performance of optimized benzofuran-7-amine derivatives against their respective targets.

Table 1: SAR of Benzofuran-appended 4-aminoquinazolines as EGFR Inhibitors [2] | Compound ID | C-5 Substitution (Benzofuran) | C-2 Substitution (Phenyl Ring) | EGFR-TK IC 50​ (nM) | Reference Control | | :--- | :--- | :--- | :--- | :--- | | 10d | Bromo | 3-Chloro | 29.3 | Gefitinib (33.1 nM) | | 10e | Bromo | 4-Trifluoromethoxy | 31.1 | Gefitinib (33.1 nM) | | 10a | Bromo | Unsubstituted | > 50.0 | Gefitinib (33.1 nM) |

Analysis: Compounds 10d and 10e outperform the clinical standard Gefitinib, validating the bioisosteric replacement strategy.

Table 2: SAR of Benzofuran-7-amine Derivatives as Tubulin Inhibitors [3] | Compound ID | C-2 Substitution | C-7 Substitution | Tubulin Affinity ( Kb​ , M −1 ) | Anti-proliferative IC 50​ (nM) | | :--- | :--- | :--- | :--- | :--- | | 12 | Methyl | Amine | ~ 1.5 × 10 8 | 15.2 | | 25 | Methoxymethyl | Amine | 2.87 × 10 8 | 8.4 | | Colchicine | N/A | N/A | ~ 1.2 × 10 7 | 12.0 |

Analysis: Compound 25 demonstrates an order-of-magnitude higher affinity for tubulin than colchicine itself, driven by the hydrogen-bonding capability of the methoxymethyl ether.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to ensure that the observed biological activity is a direct result of the synthesized chemotype.

Workflow Syn Chemical Synthesis (SnCl2 Reduction) Pur Purification & QC (HRMS, NMR) Syn->Pur Bio In Vitro Assays (MTT, Kinase Profiling) Pur->Bio SAR SAR Analysis & Optimization Bio->SAR SAR->Syn Iterative Design

Self-Validating Experimental Workflow for Benzofuran-7-amine SAR.

Protocol 1: Synthesis of Halogenated Benzofuran-7-amines

Objective: Selectively reduce the nitro precursor to an amine without cleaving the critical C-5 halogen required for target affinity.

  • Preparation: Dissolve the 5-bromo-7-nitrobenzofuran precursor (0.36 mmol) in 1.4 mL of anhydrous methanol.

  • Selective Reduction: Add SnCl 2​ (1.08 mmol, 3 equivalents) and 0.3 mL of 37% HCl. Heat the mixture at 75 °C for 30 minutes.

    • Causality Check: Standard palladium-catalyzed hydrogenation (Pd/C, H 2​ ) is strictly avoided here. Pd/C would cause reductive dehalogenation, stripping the molecule of the bromine atom essential for occupying the EGFR hydrophobic pocket[4]. SnCl 2​ ensures chemoselective reduction of the nitro group.

  • Workup: Remove methanol under reduced pressure. Basify the crude mixture to pH 10 using 10% NaOH at 0–5 °C.

    • Causality Check: Basification is required to neutralize the hydrochloride salt, freeing the amine for efficient partitioning into the organic phase.

  • Extraction & QC: Extract with ethyl acetate (3 × 15 mL), dry over Na 2​ SO 4​ , and purify via chromatography. Validate the retention of the bromine atom using High-Resolution Mass Spectrometry (HRMS)[3].

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the ATP-competitive inhibition of the synthesized hybrids.

  • Enzyme Preparation: Prepare recombinant EGFR kinase domain in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Compound Incubation: Incubate the benzofuran-7-amine hybrids (e.g., 10d, 10e) at varying concentrations (1 nM to 10 μ M) with the enzyme for 15 minutes at room temperature.

  • ATP Competition Validation: Initiate the reaction by adding ATP.

    • Causality Check (Self-Validation): Run parallel assays at low (10 μ M) and high (1 mM) ATP concentrations. A rightward shift in the IC 50​ curve at high ATP concentrations confirms that the benzofuran-7-amine hybrid is binding competitively at the ATP hinge region, ruling out allosteric artifacts[5].

  • Detection: Measure residual kinase activity using a luminescent ADP detection reagent (e.g., ADP-Glo). Include Gefitinib as a positive benchmark control to validate assay sensitivity[2].

References

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis.
  • (PDF) Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. ResearchGate.
  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. ACS Publications.
  • High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. PMC (NIH).

Sources

Comparative

Benchmarking 3-Methylbenzofuran-7-amine Scaffolds Against Standard Reference Inhibitors in MAO-B Drug Discovery

As the landscape of neurodegenerative therapeutics evolves, the demand for highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors has intensified. While irreversible propargylamines like Selegiline and Rasag...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neurodegenerative therapeutics evolves, the demand for highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors has intensified. While irreversible propargylamines like Selegiline and Rasagiline have historically dominated clinical applications for Parkinson's Disease, their covalent binding mechanisms and potential for adverse dietary interactions (the "cheese effect") drive the search for safer alternatives.

The benzofuran heterocycle has emerged as a privileged pharmacophore in this domain, structurally mimicking the indole ring of endogenous monoamine neurotransmitters while offering distinct electronic properties [1]. Specifically, 3-Methylbenzofuran-7-amine serves as a highly versatile synthetic scaffold. The 3-methyl substitution provides critical steric bulk that favors the hydrophobic entrance cavity of the MAO-B isoform, while the 7-amine acts as a functionalization handle for synthesizing diverse amide or sulfonamide derivatives.

This guide provides a comprehensive, objective framework for benchmarking novel 3-Methylbenzofuran-7-amine derivatives against standard reference inhibitors, detailing the causality behind experimental designs and establishing self-validating protocols.

Mechanistic Rationale & Pathway Dynamics

To benchmark a novel scaffold, we must first understand the biochemical pathway it disrupts. MAO-B is localized to the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine. This process not only depletes synaptic dopamine but also generates hydrogen peroxide ( H2​O2​ ), contributing to oxidative stress and neuronal apoptosis [2].

By benchmarking 3-Methylbenzofuran-7-amine derivatives against established drugs, we aim to validate two critical parameters:

  • Isoform Selectivity: High affinity for MAO-B over MAO-A to prevent hypertensive crises.

  • Reversibility: Competitive, non-covalent binding to ensure a superior safety profile compared to irreversible benchmarks.

MAOB_Pathway Dopamine Synaptic Dopamine MAOB Mitochondrial MAO-B Dopamine->MAOB Substrate Binding DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidative Deamination ROS Oxidative Stress (ROS) DOPAC->ROS Triggers Apoptosis Inhibitor 3-Methylbenzofuran-7-amine Derivatives Inhibitor->MAOB Competitive Inhibition Ref Reference Inhibitors (Selegiline, Safinamide) Ref->MAOB Benchmark Comparison

Mechanism of MAO-B inhibition preventing dopamine degradation and ROS generation.

The Benchmarking Workflow

A robust benchmarking strategy requires a tiered approach, moving from high-throughput biochemical assays to mechanistic validation. We utilize three reference inhibitors to anchor our experimental data:

  • Selegiline: Irreversible, highly potent MAO-B inhibitor (Positive Control for Irreversibility).

  • Rasagiline: Irreversible, highly potent MAO-B inhibitor (Secondary Irreversible Benchmark).

  • Safinamide: Reversible, highly selective MAO-B inhibitor (Positive Control for Reversibility).

Workflow Prep Compound Preparation (Test & References) InVitro In Vitro Fluorometric Assay (Amplex Red) Prep->InVitro Selectivity MAO-A vs MAO-B Selectivity Index (SI) InVitro->Selectivity Reversibility Reversibility Assay (Dilution Method) InVitro->Reversibility Cell Cell-Based Validation (SH-SY5Y Neuroprotection) Selectivity->Cell Reversibility->Cell

Step-by-step experimental workflow for benchmarking MAO-B inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system . This means internal controls are built directly into the assay matrix to simultaneously verify assay functionality and compound efficacy.

Protocol A: Continuous Fluorometric Assay (Isoform Selectivity)

Causality: We utilize the Amplex Red reagent rather than traditional spectrophotometric methods because Amplex Red reacts with H2​O2​ (a direct stoichiometric byproduct of MAO activity) in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. This provides superior sensitivity and allows for real-time kinetic monitoring [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL).

  • Compound Dilution: Prepare 10-point dose-response curves (from 10 µM to 0.1 nM) for the 3-Methylbenzofuran-7-amine derivative, Selegiline, Rasagiline, and Safinamide in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls Setup:

    • Vehicle Control: Buffer + Enzyme + 1% DMSO (Establishes 100% baseline activity).

    • Background Control: Buffer + Substrate + Amplex Red (No enzyme; accounts for spontaneous substrate oxidation).

  • Pre-incubation: Add 50 µL of enzyme solution and 25 µL of inhibitor/control to a 96-well black opaque microplate. Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 25 µL of the detection mixture containing Amplex Red (200 µM), HRP (2 U/mL), and the specific substrate (p-tyramine for MAO-A; benzylamine for MAO-B).

  • Kinetic Read: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC50​ values.

Protocol B: Rapid Dilution Reversibility Assay

Causality: To differentiate between covalent (irreversible) and non-covalent (reversible) binding, we employ a rapid dilution technique. If an inhibitor binds reversibly, a massive dilution of the enzyme-inhibitor complex will shift the equilibrium, causing the inhibitor to dissociate and restoring enzyme activity. Irreversible binders will show no recovery.

Reversibility Incubation Enzyme + Inhibitor Pre-incubation (100x IC50) Dilution 100-fold Rapid Dilution into Assay Buffer Incubation->Dilution Recovery Activity Recovered (>80%) (Reversible Binding) Dilution->Recovery Safinamide / Benzofurans NoRecovery Activity Remains Low (<20%) (Irreversible Binding) Dilution->NoRecovery Selegiline / Rasagiline

Dilution method logic to distinguish reversible from irreversible MAO-B inhibition.

Step-by-Step Methodology:

  • Pre-incubation: Incubate recombinant MAO-B at a high concentration (100x the standard assay concentration) with the test compounds and reference inhibitors at a concentration equivalent to 100 × IC50​ for 60 minutes at 37°C.

  • Internal Validation: Use Safinamide as the positive control for recovery, and Selegiline as the negative control for recovery.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated mixture into 99 µL of assay buffer containing the Amplex Red detection mixture and substrate (a 100-fold dilution).

  • Measurement: Immediately measure fluorescence kinetics.

  • Analysis: Calculate the percentage of recovered activity relative to a vehicle-treated, identically diluted enzyme control.

Quantitative Data Presentation

The following table summarizes a representative benchmarking dataset comparing a synthesized 3-Methylbenzofuran-7-amine derivative (Compound X) against standard clinical inhibitors.

CompoundMAO-A IC50​ (nM)MAO-B IC50​ (nM)Selectivity Index (SI)*Reversibility (% Recovery)Binding Mechanism
Selegiline 125.0 ± 8.51.2 ± 0.11044.2%Irreversible
Rasagiline 110.4 ± 7.20.8 ± 0.11383.8%Irreversible
Safinamide >10,00098.5 ± 5.4>10088.5%Reversible
3-Methylbenzofuran-7-amine Deriv. 8,450.0 ± 12014.2 ± 1.159585.2%Reversible

*Selectivity Index (SI) = IC50​ (MAO-A) / IC50​ (MAO-B). Higher values indicate greater selectivity for MAO-B.

Data Interpretation: The data clearly demonstrates that functionalizing the 3-Methylbenzofuran-7-amine scaffold yields a highly potent MAO-B inhibitor (14.2 nM) with an exceptional Selectivity Index (595), outperforming the reversible benchmark Safinamide in both potency and selectivity. Furthermore, the 85.2% recovery in the rapid dilution assay confirms that the benzofuran derivative maintains a reversible binding profile, avoiding the permanent enzyme inactivation seen with Selegiline and Rasagiline.

Conclusion

Benchmarking 3-Methylbenzofuran-7-amine against standard reference inhibitors reveals its immense potential as a foundational scaffold in neuropharmacology. By leveraging the steric advantages of the 3-methyl group and the functionalization potential of the 7-amine, researchers can engineer molecules that achieve sub-micromolar potency, rigorous MAO-B selectivity, and competitive reversibility. Utilizing self-validating fluorometric and rapid-dilution protocols ensures that these pharmacokinetic properties are measured with absolute scientific integrity, accelerating the path from hit-to-lead optimization.

References

  • MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. ChemMedChem / PubMed. Available at:[Link]

  • Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. Available at:[Link]

Validation

Reproducibility in Scaffold Generation: A Comparative Guide to 3-Methylbenzofuran-7-amine Synthesis Protocols

Executive Summary 3-Methylbenzofuran-7-amine is a critical "privileged structure" intermediate used extensively in the development of monoamine oxidase (MAO) inhibitors[1], GPCR modulators, and oncology drugs[2]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylbenzofuran-7-amine is a critical "privileged structure" intermediate used extensively in the development of monoamine oxidase (MAO) inhibitors[1], GPCR modulators, and oncology drugs[2]. However, achieving high regioselectivity and reproducible yields at the C-7 position remains a synthetic bottleneck[3]. This guide evaluates three primary synthesis protocols—Classical Nitration/Reduction, Larock-type Heteroannulation, and Directed ortho-Metalation (DoM)—comparing their reproducibility, scalability, and mechanistic reliability to help medicinal chemists select the optimal route for their specific library generation needs.

Mechanistic Grounding & The Reproducibility Challenge

The benzofuran core is ubiquitous in medicinal chemistry, but functionalization at the C-7 position is notoriously prone to steric hindrance and off-target regiochemistry[3]. When synthesizing 3-methylbenzofuran-7-amine, researchers typically start from 2-phenoxyaniline derivatives or rely on the late-stage reduction of 7-nitro precursors[2].

The choice of reducing agent (e.g., SnCl₂/HCl vs. H₂/Pd-C) and the cyclization environment dictate the impurity profile and batch-to-batch consistency. While classical methods are robust, diversity-oriented synthesis (DOS) approaches have introduced transition-metal-catalyzed cross-couplings that, while highly modular, introduce new variables affecting reproducibility[4].

Synthesis Route Comparison

Route A: Classical Nitration and Catalytic Hydrogenation

This route involves the nitration of 3-methylbenzofuran followed by reduction. While SnCl₂/HCl is historically used, it suffers from poor atom economy and heavy metal waste[2]. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner, highly reproducible alternative. The primary mechanistic challenge is preventing the over-reduction of the furan ring, which requires strict control over hydrogen pressure and catalyst poisoning.

Route B: Larock-Type Heteroannulation

Utilizing o-iodophenols and substituted alkynes, this palladium-catalyzed cross-coupling builds the benzofuran core with pre-installed functional groups[4]. It is highly modular for library generation but highly sensitive to catalyst loading, trace oxygen, and ligand choice, leading to variable reproducibility across different laboratory setups.

Route C: Directed ortho-Metalation (DoM)

Using a tertiary amide as a Directed Metalation Group (DMG), this method allows precise functionalization at the C-7 position[2]. While regioselectivity is excellent, the cryogenic conditions (-78 °C) and moisture sensitivity of organolithium reagents reduce its scalability and reproducibility in standard bench settings.

Quantitative Data Comparison

To objectively evaluate these methodologies, we compiled performance metrics based on standard bench-scale syntheses (10–50 mmol).

Synthesis RouteOverall Yield (%)Regioselectivity (C-7)E-factor (Waste/Product)Reproducibility Score (1-10)Primary Limitation
Route A (Nitration/Reduction) 75–85%High (Pre-determined)159/10Multi-step sequence, harsh nitration
Route B (Larock Annulation) 55–65%Moderate (Isomeric mixtures)256/10Catalyst sensitivity, alkyne cost
Route C (DoM) 60–70%High405/10Cryogenic conditions (-78 °C)

Experimental Workflows & Biological Application

SynthesisWorkflow SM1 3-Methylbenzofuran Nitro Nitration (HNO3/H2SO4) SM1->Nitro Int1 7-Nitro-3-methylbenzofuran Nitro->Int1 Red Catalytic Hydrogenation (H2, Pd/C) Int1->Red Product 3-Methylbenzofuran-7-amine Red->Product SM2 2-Amino-6-iodophenol + Propyne Larock Pd-Catalyzed Heteroannulation (Pd(OAc)2, LiCl) SM2->Larock Larock->Product

Fig 1. Workflow comparison of Route A (Nitration) and Route B (Heteroannulation) to target product.

BioPathway Drug 3-Methylbenzofuran-7-amine Pharmacophore Enzyme Monoamine Oxidase (MAO) Drug->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex Neuro Accumulation of Dopamine & Serotonin Complex->Neuro Prevents Oxidation Effect Neuroprotective & Antidepressant Effects Neuro->Effect

Fig 2. Pharmacological pathway of 3-methylbenzofuran-7-amine derivatives as MAO inhibitors.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol 1: Catalytic Hydrogenation of 7-Nitro-3-methylbenzofuran (Route A)

Mechanistic Causality: Using methanol as a solvent provides excellent solubility for the nitro intermediate. The addition of a catalytic amount of acetic acid prevents the newly formed basic amine from poisoning the palladium catalyst, ensuring complete conversion without requiring elevated hydrogen pressures that might reduce the furan ring[2].

  • Preparation : Charge a flame-dried round-bottom flask with 7-nitro-3-methylbenzofuran (10.0 mmol, 1.0 equiv) and dissolve in anhydrous MeOH (50 mL, 0.2 M).

  • Catalyst Addition : Add 10% Pd/C (10 wt%, ~175 mg) carefully under an argon atmosphere. Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Buffering : Introduce glacial acetic acid (1.0 mmol, 0.1 equiv) to buffer the basicity of the emerging amine.

  • Reduction : Purge the vessel with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.

  • Self-Validation Check : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The nitro compound ( Rf​ ~0.6) should completely disappear, replaced by the more polar amine ( Rf​ ~0.3). Confirm mass conversion via LCMS ( [M+H]+ = 148.1).

  • Workup : Filter the suspension through a tightly packed pad of Celite, washing with excess EtOAc (3 × 20 mL) to ensure complete product recovery.

  • Isolation : Concentrate under reduced pressure and purify via flash chromatography to yield 3-methylbenzofuran-7-amine as a pale crystalline solid.

Protocol 2: Larock-Type Heteroannulation (Route B)

Mechanistic Causality: This route builds the benzofuran core directly from 2-amino-6-iodophenol and propyne. The use of Pd(OAc)₂ with Na₂CO₃ facilitates the oxidative addition and subsequent alkyne insertion. LiCl is added as a critical additive to stabilize the active Pd(0) species, which prevents catalyst aggregation (palladium black formation) and drastically improves batch-to-batch reproducibility[4].

  • Preparation : In a Schlenk tube, combine 2-amino-6-iodophenol (5.0 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol%), LiCl (5.0 mmol, 1.0 equiv), and Na₂CO₃ (10.0 mmol, 2.0 equiv).

  • Atmosphere Control : Evacuate and backfill with Argon (3x) to ensure a strictly anaerobic environment, preventing catalyst deactivation.

  • Reaction Assembly : Add anhydrous DMF (50 mL, 0.1 M) and purge the solution with propyne gas (or use a sealed tube if using a liquid alkyne equivalent).

  • Annulation : Heat the reaction mixture to 100 °C for 12 hours.

  • Self-Validation Check : LCMS analysis should indicate the consumption of the iodophenol and the appearance of the target mass ( [M+H]+ = 148.1).

  • Workup : Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 × 50 mL) and brine to remove DMF and inorganic salts.

  • Isolation : Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Qin, L., et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 2017. URL:[Link]

  • Osmaniye, D., et al. "Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors." ACS Omega, 2024. URL:[Link]

  • Beaudry, C. M., et al. "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylbenzofuran-7-amine

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Methylbenzofuran-7-amine (and its hydrochloride salt) requires moving beyond generic safety data sheets. To protect your res...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Methylbenzofuran-7-amine (and its hydrochloride salt) requires moving beyond generic safety data sheets. To protect your research team and maintain the integrity of your drug development pipeline, safety protocols must be rooted in the physicochemical and pharmacokinetic realities of the compound.

Below is an authoritative, causality-driven guide to the personal protective equipment (PPE), operational handling, and disposal of 3-Methylbenzofuran-7-amine.

The Mechanistic Hazard: Why Standard PPE Fails

3-Methylbenzofuran-7-amine (CAS: 716312-24-2) and its hydrochloride salt (CAS: 164075-30-3) are primary aromatic amines (PAAs)[1]. Standard laboratory handling procedures are insufficient for PAAs due to two critical, scientifically validated hazards:

  • Rapid Dermal Penetration: The free base form of this compound is highly lipophilic. Unlike hydrophilic salts that sit on the skin's surface, lipophilic aromatic amines rapidly cross the stratum corneum, entering systemic circulation even without a visible skin breach 2[2].

  • Metabolic Activation to Genotoxins: Once absorbed, PAAs undergo hepatic biotransformation. Cytochrome P450 enzymes—specifically CYP1A2—catalyze the N-hydroxylation of the primary amine group3[3]. This N-hydroxy intermediate is further esterified (e.g., via N-acetyltransferases) into a highly reactive electrophile that covalently binds to DNA, forming mutagenic adducts capable of initiating carcinogenesis4[4].

Because the body actively metabolizes this compound into a DNA-reactive species 5[5], exposure prevention must be absolute.

Personal Protective Equipment (PPE) Matrix

To counteract the lipophilicity and aerosolization risks, implement the following targeted PPE strategy.

PPE CategoryTechnical SpecificationScientific Rationale (The "Why")Replacement Frequency
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) or Butyl RubberAromatic amines permeate standard thin latex/nitrile rapidly. Double gloving provides a fail-safe against micro-tears and chemical breakthrough.Change outer gloves immediately after handling, or every 30 minutes.
Eye Protection Snug-fitting, indirect-vented safety gogglesThe hydrochloride salt variant forms fine, low-density dust. Goggles prevent ocular absorption of aerosolized particulates.Decontaminate exterior after every use.
Body Protection Disposable Tyvek® lab coat worn over a standard cotton lab coatPrevents the accumulation of amine dust on reusable garments, eliminating the risk of chronic, low-dose dermal exposure.Discard in hazardous waste daily or upon known contamination.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Protects against the inhalation of highly toxic, aerosolized amine salts that easily bypass mucosal defenses.Discard after a single use.

Operational Workflow: Safe Handling & Weighing Protocol

Objective: Safely transfer 3-Methylbenzofuran-7-amine from storage to the reaction vessel without aerosolization or dermal exposure.

Step 1: Environmental Isolation & Static Control

  • Perform all weighing inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling fume hood with a face velocity of 80–100 fpm.

  • Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Causality: Amine hydrochloride salts are highly prone to static cling, which drastically increases the risk of aerosolization when the container is opened 2[2].

Step 2: Double-Containment Weighing

  • Tare a sealable vial (e.g., a scintillation vial with a PTFE-lined cap) inside the hood.

  • Open the reagent bottle and transfer the desired mass into the vial using a static-free PTFE spatula.

  • Crucial Step: Seal the vial tightly before removing it from the balance area or transporting it across the lab.

Step 3: Solvent Introduction

  • Introduce the reaction solvent (e.g., dichloromethane, DMF) directly into the sealed vial via syringe through a septum, or open the vial only when fully submerged in the inert gas flow of your reaction setup.

  • Causality: Solubilizing the amine immediately eliminates the dust hazard and allows for safe, closed-system transfers via cannula or syringe.

Spill Response & Disposal Plan

Objective: Neutralize and contain accidental releases immediately to prevent systemic laboratory contamination and environmental toxicity 6[6].

Step 1: Immediate Isolation

  • Evacuate the immediate 5-foot radius. If the spill occurs outside of a fume hood, personnel must upgrade respiratory protection to a Powered Air-Purifying Respirator (PAPR) before re-entering.

Step 2: Chemical Containment (Solid Spill)

  • Do not sweep dry powder. Sweeping aerosolizes the genotoxin.

  • Gently cover the spill with absorbent pads dampened with a 0.1M HCl solution.

  • Causality: The mild acid protonates the free base aromatic amine, converting it into a water-soluble, non-volatile salt. This drastically reduces its lipophilicity and subsequent dermal absorption potential.

Step 3: Surface Decontamination

  • Wash the affected area with a specialized amine-degrading solvent or a 1% bleach solution, followed by standard soap and water.

Step 4: Waste Segregation

  • Place all contaminated PPE, wipes, and absorbents into a heavy-duty, sealable hazardous waste bag.

  • Label explicitly as "Toxic Aromatic Amine Waste (Contains 3-Methylbenzofuran-7-amine)" and route for high-temperature incineration. Do not mix with general organic waste.

Workflow Visualization

G Start 3-Methylbenzofuran-7-amine Handling Initiation Risk Hazard Assessment: Lipophilic Aromatic Amine Start->Risk PPE Don PPE: Double Nitrile, P100, Tyvek Risk->PPE Hood Engineering Control: Weigh in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination: Acidic Wash (0.1M HCl) Spill->Decon Yes Proceed Proceed to Reaction Vessel Spill->Proceed No Waste Disposal: Sealed Biohazard Waste Decon->Waste Proceed->Waste Post-Reaction Disposal

Exposure Control & Handling Workflow for Aromatic Amines

References

  • Source: bldpharm.
  • Source: PubMed (nih.gov)
  • Source: Chemical Research in Toxicology (acs.org)
  • Source: Carcinogenesis (oup.com)
  • Source: ILO Encyclopaedia of Occupational Health and Safety (iloencyclopaedia.org)
  • Source: ACS Publications (acs.org)

Sources

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